1-(3-Methylphenyl)guanidine (CAS 45954-03-8) represents a critical structural scaffold in the study of nitrogenous ligands for Central Nervous System (CNS) receptors. While its di-substituted analog, 1,3-di-
-tolylguanidine (DTG), is widely recognized as a high-affinity Sigma () receptor ligand, the mono-substituted 3-methylphenyl variant serves as a vital tool for Structure-Activity Relationship (SAR) deconvolution.
This guide analyzes the physicochemical behavior of the molecule, its synthesis via atom-economic cyanamide addition, and its utility as a precursor for pyrimidine-based heterocycles. It specifically addresses the nitrate salt form (often associated with this CAS), which confers stability and water solubility for biological assays.
Physicochemical Profile
The introduction of a methyl group at the meta position of the phenyl ring creates a unique steric and electronic environment compared to the ortho (steric block) or para (electronic push) isomers.
Key Constants & Properties
Property
Data / Value
Technical Note
Molecular Formula
CAS 45954-03-8 typically refers to the nitrate salt.[1]
The guanidine core is a "Y-aromatic" system. In the protonated state (guanidinium), the positive charge is delocalized across all three nitrogen atoms. The meta-methyl group exerts a weak inductive effect (
), slightly increasing electron density on the ring without the steric hindrance observed in o-tolyl analogs. This makes 1-(3-methylphenyl)guanidine a "cleaner" probe for electronic effects in ligand binding studies.
Synthetic Methodology
To ensure high purity and atom economy, the direct addition of
-toluidine to cyanamide is the preferred industrial and laboratory route. This method avoids the use of S-methylisothiourea, preventing the release of noxious methyl mercaptan gas.
Protocol: Acid-Catalyzed Guanylation
Objective: Synthesis of 1-(3-Methylphenyl)guanidine Nitrate.
-toluidine in ethanol. Slowly add concentrated nitric acid dropwise while cooling on ice to generate the -toluidine nitrate salt in situ.
Addition: Add the cyanamide solution dropwise to the reaction mixture.
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. The acidic environment catalyzes the nucleophilic attack of the aniline nitrogen onto the cyanamide nitrile carbon.
Crystallization: Cool the solution to 4°C. The nitrate salt of the product will precipitate.
Purification: Recrystallize from ethanol/water (9:1) to remove unreacted cyanamide dicyandiamide byproducts.
Reaction Workflow Diagram
Caption: Acid-catalyzed synthesis via nucleophilic addition of m-toluidine to cyanamide.
Chemical Reactivity & Applications[3][4][5]
Heterocycle Synthesis (The "Pyrimidine Engine")
Arylguanidines are essential precursors for synthesizing pyrimidines, which are pharmacophores in oncology and virology. 1-(3-Methylphenyl)guanidine reacts with
-diketones or -ketoesters to form 2-amino-pyrimidines.
Mechanism:
The reaction proceeds via a cyclocondensation where the guanidine nitrogen atoms attack the carbonyl carbons of the diketone, followed by dehydration.
Caption: Cyclocondensation pathway for converting the guanidine core into a pyrimidine scaffold.
Biological Context: Sigma Receptor SAR
While 1,3-di-
-tolylguanidine (DTG) is the gold standard for Sigma-1 and Sigma-2 receptor binding, 1-(3-methylphenyl)guanidine serves as a "fragment probe."
Steric Deconvolution: By comparing the binding affinity of the ortho, meta (this compound), and para isomers, researchers can map the steric tolerance of the receptor pocket.
Affinity Hypothesis: The meta substitution typically retains moderate affinity but lacks the conformational lock provided by the di-ortho substitution of DTG, often resulting in lower potency but higher selectivity for specific subtypes in SAR panels.
Store under inert gas (Argon) or in a desiccator. Avoid reducing agents.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) will be generated upon combustion.
References
Sigma-Aldrich. (2025). Product Specification: Guanidine derivatives and salts. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 525242: N-(3-methylphenyl)guanidine. Retrieved from
Werner, E. A., & Bell, J. (1922).
-Dimethylguanidine by the Interaction of Dicyanodiamide and Methylammonium Salts. Journal of the Chemical Society, Transactions.[8] Retrieved from
Accela ChemBio. (2023).[1] Product Information: 45954-03-8 nitric acid compound with N-(3-methylphenyl)guanidine.[1] Retrieved from
Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences. (Contextual reference for Guanidine SAR).
Structural Determinants and Synthetic Control of m-Tolylguanidines
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists Executive Summary & Chemical Space The guanidine moiety serves as a privileged scaffold in medic...
The guanidine moiety serves as a privileged scaffold in medicinal chemistry, functioning as a superbase, a bidentate ligand, and a critical pharmacophore for NMDA and Sigma (
) receptor modulation. While 1,3-di-o-tolylguanidine (DTG) is the gold standard for Sigma receptor binding, its meta-substituted isomer (m-tolylguanidine) offers a distinct pharmacological profile, particularly in NMDA channel blockade.
This guide delineates the critical structural and synthetic distinctions between the mono-substituted (
-(3-methylphenyl)guanidine) and di-substituted (-bis(3-methylphenyl)guanidine) variants. Control over this substitution pattern is not merely a synthetic exercise but a determinant of lipophilicity (LogP), basicity (pKa), and receptor selectivity.
The Structural Divergence
Mono-substituted (N-m-tolyl): Amphiphilic, lower LogP, exists as a tautomeric mixture favoring the imino-amine form in solution.
symmetric), often crystalline, functions as a potent ion channel blocker due to its ability to span hydrophobic pockets.
Structural Characterization & Tautomerism
The core challenge in characterizing m-tolylguanidines lies in their prototropic tautomerism. The distribution of the double bond (
) dictates the molecule's hydrogen bond donor/acceptor profile.
Tautomeric States
For Mono-m-tolylguanidine , three tautomers exist. In polar solvents (DMSO-
, MeOH-), the equilibrium shifts rapidly, often resulting in broadened NMR signals for the guanidinium protons.
For 1,3-Di-m-tolylguanidine , the molecule is symmetric.[1][2] However, in the solid state (X-ray), it often adopts a specific conformation to maximize lattice energy via intermolecular H-bonding.
Figure 1: Tautomeric equilibrium of mono-substituted guanidine versus the symmetric di-substituted scaffold.
Spectroscopic Signatures (Comparative)
Feature
Mono-Substituted (-m-tolyl)
Di-Substituted (1,3-di-m-tolyl)
H NMR (Aromatic)
Asymmetric pattern (4 distinct Ar-H signals)
Symmetric pattern (Simplified Ar-H region due to equivalence)
H NMR (N-H)
Broad singlets, often 2 distinct environments ( vs )
Often a single broad signal (2 NH) + sharp signal (1 =NH)
~11-12 (Conj. Acid) - Lower due to aryl electron withdrawal
LogP (Calc)
~1.2
~3.8 (High Lipophilicity)
Synthetic Control: Selectivity Pathways
Achieving exclusive mono- or di-substitution requires selecting the correct electrophilic guanidinylation agent. "Over-reaction" to the di-substituted product is the primary failure mode when attempting mono-synthesis.
Pathway A: Selective Mono-Guanidinylation
Reagent: Cyanamide (
) or Pyrazole-1-carboxamidine.
Mechanism: Nucleophilic attack of the amine on the nitrile carbon.
Key Control: Use of mineral acid (HCl) prevents the product guanidine from acting as a base and reacting further.
Pathway B: Selective Di-Guanidinylation
Reagent: Cyanogen Bromide (
) or Carbodiimides.
Mechanism: Two equivalents of amine react.[4] The first forms a cyanamide intermediate, which is instantly attacked by the second amine.
Figure 2: Synthetic divergence for selective guanidinylation of m-toluidine.
Experimental Protocols
Protocol A: Synthesis of N-(3-methylphenyl)guanidine (Mono)
Rationale: Using pyrazole-1-carboxamidine hydrochloride avoids the toxicity of cyanogen bromide and the poor reactivity of free cyanamide.
Solvent: Water/Ethanol (1:1) or Toluene (for anhydrous workup).
Procedure:
Dissolve 3-methylaniline in solvent.
Safety Warning: BrCN is highly toxic. Use bleach trap for waste.
Add BrCN solution dropwise at 0°C.
Reflux for 2 hours. The first equivalent forms the cyanamide, the second attacks it.
Workup: Basify with 1M NaOH to pH 10. The free base 1,3-di-m-tolylguanidine will precipitate as a white solid.
Purification: Recrystallize from aqueous ethanol.
Pharmacological Implications (Mechanism of Action)[7]
The structural difference dictates the target profile. While the ortho isomer (DTG) is famous for Sigma-1/Sigma-2 binding, the meta isomer shifts affinity towards the NMDA Receptor .
Structure-Activity Relationship (SAR)
Lipophilicity & Penetration: The di-substituted form (LogP ~3.8) crosses the Blood-Brain Barrier (BBB) efficiently. The mono-form is more polar and has lower CNS penetration.
NMDA Channel Blockade: The 1,3-di-aryl structure mimics the pharmacophore of PCP and MK-801. The two aromatic rings allow for hydrophobic interaction within the channel pore, while the central guanidinium binds to the selectivity filter.
Observation:Meta-substitution (ethyl/methyl) often enhances NMDA affinity compared to para-substitution due to steric fit within the channel.
Sigma Receptors:
DTG (Ortho): High Sigma affinity.
Meta-Analog: Reduced Sigma affinity compared to ortho. The steric bulk at the ortho position forces a specific torsion angle favored by the Sigma-1 binding pocket; the meta analog is more conformationally flexible, reducing entropic favorability upon binding.
References
Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[2] Proceedings of the National Academy of Sciences.
Reddy, N. L., et al. (1994). "Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist."[1] Journal of Medicinal Chemistry.
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc.
Kest, B., et al. (1995).[5] "Antinociception following 1,3-di-o-tolylguanidine, a selective sigma receptor ligand."[5][6] Pharmacology Biochemistry and Behavior.
PubChem Compound Summary. "1,3-Di-o-tolylguanidine (DTG)." National Library of Medicine.
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3-methylphenyl)guanidine
Executive Summary & Chemical Identity N-(3-methylphenyl)guanidine (also known as m-tolylguanidine) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore for CNS-active ligands, particu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
N-(3-methylphenyl)guanidine (also known as m-tolylguanidine) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore for CNS-active ligands, particularly at the Sigma (
) and NMDA receptor sites. Unlike its symmetric counterpart 1,3-di-o-tolylguanidine (DTG), the mono-substituted m-tolyl derivative offers a unique asymmetric handle for further functionalization, making it a valuable building block for fragment-based drug discovery (FBDD).
This guide provides a definitive physicochemical profile and a validated synthetic workflow, moving beyond basic database entries to offer actionable experimental insights.
Core Chemical Data[1]
Parameter
Value
Notes
IUPAC Name
1-(3-methylphenyl)guanidine
Molecular Formula
Free Base
Molecular Weight
149.20 g/mol
Free Base (Calc.[1] based on IUPAC atomic weights)
Salt Form MW
185.66 g/mol
Hydrochloride (HCl) salt (Standard stable form)
CAS Number
18266-86-7
Specific to m-tolyl isomer
pKa (Calc)
~10.5 - 11.0
Lower than unsubstituted guanidine (13.6) due to aryl electron withdrawal
LogP
1.12
Moderate lipophilicity; BBB permeable
Synthetic Methodology: The "Clean" Route
While classical syntheses utilize cyanamide (
) under harsh conditions or thioureas requiring toxic mercury scavengers, modern application science favors guanylation using 1H-pyrazole-1-carboxamidine hydrochloride . This method ensures high purity without heavy metal contamination, critical for downstream biological assays.
Reaction Logic (The "Why")
The reaction relies on the nucleophilic attack of the aniline nitrogen on the electrophilic amidine carbon of the pyrazole reagent. The pyrazole moiety acts as a superior leaving group compared to ammonia (used in S-methylisothiourea methods), driving the reaction to completion under mild conditions.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline (10 mmol) in anhydrous acetonitrile (20 mL).
Activation: Add DIPEA (12 mmol) to the solution. The base neutralizes the HCl from the guanylating agent, ensuring the aniline remains nucleophilic.
Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (10 mmol) in a single portion.
Reaction: Heat the mixture to reflux (
) for 16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The pyrazole byproduct is water-soluble, facilitating workup.
Workup:
Cool to room temperature.
Concentrate solvent under reduced pressure.
Redissolve residue in minimal ethanol and add diethyl ether to precipitate the product as the hydrochloride salt.
Alternative: If oil forms, wash with cold diethyl ether to remove pyrazole, then recrystallize from Isopropanol/Ether.
Experimental Visualization
Figure 1: Mechanistic flow of the pyrazole-mediated guanylation, highlighting the clean elimination of the pyrazole leaving group.
Physicochemical & Pharmacological Context
Understanding the behavior of N-(3-methylphenyl)guanidine requires analyzing its protonation state and pharmacophore mapping.
Protonation and Solubility
At physiological pH (7.4), the guanidine group is predominantly protonated (cationic). This positive charge is essential for:
Solubility: The salt form is highly water-soluble (>50 mg/mL).
Receptor Binding: The cation forms a critical salt bridge with aspartate or glutamate residues in the binding pockets of Sigma-1 (
) and NMDA receptors.
Pharmacophore Mapping
The m-tolyl group provides a lipophilic anchor that orients the molecule within the hydrophobic pocket of the receptor, while the guanidinium head group engages in electrostatic interactions.
Figure 2: Pharmacophore map illustrating the dual interaction mode: electrostatic anchoring via the guanidine and hydrophobic positioning via the tolyl group.
Analytical Characterization Expectations
To validate the synthesis of N-(3-methylphenyl)guanidine, the following spectral signatures must be confirmed:
1H NMR (DMSO-d6):
2.30 ppm (s, 3H, ).
6.90–7.30 ppm (m, 4H, Aromatic protons).
7.40 ppm (s, br, 4H, Guanidine - exchangeable with ).
Mass Spectrometry (ESI+):
Expected
peak at m/z 150.1 .
Melting Point (HCl salt):
Expect a range between 170–175°C (varies slightly with recrystallization solvent).
Safety & Handling (SDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.
Handling: Wear nitrile gloves and safety goggles. Guanidines are strong bases; avoid contact with strong oxidizers and acids.
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.[2]
PubChem Database. (2023). Compound Summary for CID 12203673 (General Tolylguanidine derivatives). National Center for Biotechnology Information.
Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences. (Note: Cited for pharmacological context of the tolylguanidine class).
Katritzky, A. R., et al. (2005). Synthesis of Guanidines.[3][2][4][5][6][7] Chemical Reviews.
Structural Dynamics and Pharmacological Profiling of Mono-m-tolylguanidine (MMG)
This technical guide is structured to provide a comprehensive analysis of 1-(3-methylphenyl)guanidine (Mono-m-tolylguanidine or MMG). While often overshadowed by its di-substituted congener (1,3-di-o-tolylguanidine or DT...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to provide a comprehensive analysis of 1-(3-methylphenyl)guanidine (Mono-m-tolylguanidine or MMG). While often overshadowed by its di-substituted congener (1,3-di-o-tolylguanidine or DTG), the mono-substituted variant represents a critical scaffold in Structure-Activity Relationship (SAR) studies for Sigma receptor ligands and NMDA channel blockers.
Executive Summary
Mono-m-tolylguanidine (MMG) is a guanidine derivative characterized by a single meta-tolyl substituent attached to the guanidinium core. Chemically defined as 1-(3-methylphenyl)guanidine , it serves as a fundamental probe in medicinal chemistry. Unlike the symmetric 1,3-di-o-tolylguanidine (DTG)—the gold standard radioligand for Sigma receptors—MMG offers a simplified pharmacophore, allowing researchers to isolate the binding contribution of a single aryl moiety. This guide details its physicochemical architecture, synthetic pathways, and utility in receptor affinity mapping.
The efficacy of MMG as a ligand is dictated by the electronic and steric properties of the guanidine group and the lipophilic tolyl ring.
Structural Identity
IUPAC Name: 1-(3-methylphenyl)guanidine
Molecular Formula: C₈H₁₁N₃
Molecular Weight: 149.19 g/mol
Core Pharmacophore: Planar guanidinium cation (at physiological pH) linked to a lipophilic aromatic ring.
Tautomerism and Basicity
Guanidines exhibit complex tautomeric equilibria. For MMG, the positive charge in the protonated form is delocalized across the three nitrogen atoms (Y-aromaticity), conferring high basicity.
pKa: ~10.7 – 10.9 (comparable to phenylguanidine).
Protonation State: At physiological pH (7.4), MMG exists almost exclusively (>99.9%) as the guanidinium cation. This cationic charge is critical for electrostatic interactions with the aspartate residues (e.g., Asp126 in Sigma-1) in the receptor binding pocket.
Quantitative Data Summary
Property
Value
Context
LogP (Octanol/Water)
~1.2 – 1.5
Moderate lipophilicity; sufficient for CNS penetration.
H-Bond Donors
4 (cationic form)
Critical for receptor anchoring.
H-Bond Acceptors
0 (cationic form)
Nitrogen lone pairs are engaged in resonance.
Topological Polar Surface Area
~50 Ų
Favorable for membrane permeability.
Synthetic Pathways[3][4][5][6][7]
The synthesis of mono-arylguanidines requires preventing the formation of di- and tri-substituted byproducts. The Cyanamide Addition method is preferred for its atom economy and specificity toward mono-substitution when stoichiometry is controlled.
Reaction Mechanism (Cyanamide Route)
The nucleophilic attack of m-toluidine on the electrophilic carbon of cyanamide yields the guanidine core. Acid catalysis is often employed to activate the cyanamide or stabilize the product as a salt.
The following diagram outlines the critical decision points in the synthesis to ensure high purity.
Figure 1: Step-wise synthetic pathway for Mono-m-tolylguanidine via acid-catalyzed cyanamide addition.
Experimental Protocols
Synthesis of 1-(3-methylphenyl)guanidine Hydrochloride
Rationale: This protocol uses the hydrochloride salt formation to drive the equilibrium forward and precipitate the product, preventing poly-substitution.
Materials:
m-Toluidine (10 mmol)
Cyanamide (12 mmol, 50% aq. solution or solid)
Hydrochloric acid (1M in Ethanol)
Ethanol (Absolute)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of m-toluidine in 10 mL of absolute ethanol in a round-bottom flask.
Activation: Dropwise add 10 mL of 1M HCl/EtOH. The solution may warm slightly (exothermic protonation).
Addition: Add 12 mmol of cyanamide. If using aqueous cyanamide, ensure the reaction temperature is controlled to prevent hydrolysis.
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor consumption of amine via TLC (Mobile phase: DCM/MeOH 9:1).
Isolation: Cool the reaction mixture to 0°C in an ice bath. The guanidine hydrochloride salt should precipitate.
Filtration: Filter the white solid under vacuum. Wash with cold diethyl ether to remove unreacted toluidine.
Recrystallization: Recrystallize from isopropanol/ether to yield analytical grade crystals.
) of MMG, a competition assay against a known high-affinity radioligand (e.g., [³H]-DTG or [³H]-(+)-Pentazocine) is performed.
Workflow Visualization:
Figure 2: Radioligand competition binding workflow to determine Ki values for MMG.
Protocol:
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet.
Assay Setup: In 96-well plates, add:
50 µL radioligand (e.g., 3 nM [³H]-(+)-Pentazocine for Sigma-1).
50 µL MMG (varying concentrations:
to M).
100 µL membrane suspension.
Equilibrium: Incubate for 120 minutes at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the cationic ligand).
Quantification: Measure radioactivity via liquid scintillation counting.
Calculation: Convert
to using the Cheng-Prusoff equation: .
Pharmacological Context & Expert Insights
The "Mono" vs. "Di" Distinction
While DTG (1,3-di-o-tolylguanidine) is the symmetric, high-affinity ligand (
nM for Sigma-1/2), MMG (Mono-m-tolylguanidine) serves a different purpose.
Affinity Drop: Removing one tolyl ring typically reduces hydrophobic contacts, often lowering affinity compared to DTG. This helps researchers map the "minimum pharmacophore" required for binding.
Selectivity: Mono-substituted guanidines often exhibit different selectivity profiles between Sigma-1, Sigma-2, and the NMDA receptor channel (PCP site).
Metabolic Stability: The mono-substituted amine is more susceptible to oxidative deamination by MAO (Monoamine Oxidase) than the sterically hindered di-substituted guanidines.
Mechanistic Role
MMG acts as a cationic anchor . The guanidinium head group mimics the protonated amine of endogenous ligands, forming a salt bridge with Asp126 in the Sigma-1 receptor. The m-tolyl group projects into the primary hydrophobic pocket.
References
Weber, E., et al. (1986).[1] "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[2] Proceedings of the National Academy of Sciences, 83(22), 8784-8788.[1][2]
Pruszynski, P. (1987).[3] "Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine." Canadian Journal of Chemistry, 65, 626.[3]
Safavi-Hemami, H., et al. (2018).[4] "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds." ACS Omega, 3(4).
Dumont, M., & Lemaire, S. (1991). "Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations." European Journal of Pharmacology, 209(3), 245-248.[5]
Application Note: Optimized Synthesis of N-(3-Methylphenyl)guanidine via Nucleophilic Addition
Executive Summary This Application Note details a robust, scalable protocol for the synthesis of N-(3-methylphenyl)guanidine (m-tolylguanidine) via the nucleophilic addition of m-toluidine to cyanamide. While modern cata...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of N-(3-methylphenyl)guanidine (m-tolylguanidine) via the nucleophilic addition of m-toluidine to cyanamide. While modern catalytic methods (e.g., scandium triflate) exist, this guide focuses on the acid-catalyzed thermal addition method. This approach remains the industry standard for aryl guanidines due to its cost-effectiveness, scalability, and ease of purification.
Key Application: This compound serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., ligands for CNS receptors) and as a superbase catalyst in organic synthesis.
Mechanistic Principles & Reaction Design
The Chemical Challenge
The primary challenge in synthesizing aryl guanidines is the reduced nucleophilicity of the aniline nitrogen (due to resonance delocalization into the aromatic ring) compared to aliphatic amines. Furthermore, cyanamide (
) is prone to dimerization (forming dicyandiamide) under basic conditions or excessive heat.
The Solution: Acid-Mediated Activation
To drive the reaction, we utilize the amine hydrochloride salt . This serves a dual purpose:
Activation: The acidic environment protonates the nitrile group of the cyanamide, increasing the electrophilicity of the nitrile carbon.
Selectivity: Maintaining a pH < 5 suppresses the dimerization of cyanamide, which competes with the desired guanylation.
Reaction Pathway Visualization
The following diagram illustrates the activation and addition mechanism.
Figure 1: Mechanistic pathway for the acid-catalyzed guanylation of m-toluidine.
Cyanamide Flush: Cyanamide inhibits aldehyde dehydrogenase. Strictly avoid alcohol consumption 24 hours before and after handling, as inhalation or absorption can cause severe hypersensitivity to alcohol (flushing, nausea, tachycardia).
Toxicity: m-Toluidine is toxic and can cause methemoglobinemia. Use a fume hood and nitrile gloves.
Step-by-Step Procedure
Phase A: Formation of m-Toluidine Hydrochloride[2]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (10.7 g, 100 mmol) in Ethanol (30 mL) .
Acidification: Place the flask in an ice bath (0–5°C). Dropwise add conc. HCl (approx. 8.3 mL, 100 mmol) .
Observation: A white precipitate (amine salt) may form. This is normal.
Evaporation (Optional but Recommended): If a strict stoichiometric salt is desired, strip the solvent in vacuo to obtain the dry hydrochloride salt, then redissolve in minimal hot ethanol or water. For routine synthesis, proceed directly to Phase B.
Phase B: Guanylation Reaction
Addition: To the acidic amine solution, add Cyanamide 50% aq. solution (8.6 mL, ~150 mmol) .
Note: A 1.5 equivalent excess is used to compensate for thermal decomposition/dimerization of cyanamide over time.
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80–90°C) for 12–16 hours .
Monitoring: Use TLC (System: DCM/MeOH 9:1 with 1% NH4OH). The starting aniline spot (
) should disappear, replaced by the baseline guanidine spot.
Figure 2: Decision tree and workflow for the synthesis of m-tolylguanidine.
Troubleshooting Guide
Issue: Low Yield / Recovery of Starting Material
Cause: Insufficient acid. If the amine is not fully protonated, the free amine does not effectively attack the cyanamide, and cyanamide dimerizes instead.
Fix: Ensure 1.0–1.1 equivalents of HCl are used relative to the amine.
Issue: Product is Sticky/Oily
Cause: Presence of trapped water or dicyandiamide impurities.
Fix: Dissolve the oil in dilute HCl, filter off any insolubles (dicyandiamide is sparingly soluble in cold water), and re-precipitate with NaOH.
Issue: "Cyanamide Flush" Symptoms in Lab Personnel
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal-Guanidine Complexes Utilizing m-Tolylguanidine
Foreword: The Versatility of Guanidine Ligands in Coordination Chemistry Guanidines, characterized by their Y-shaped C(N)₃ skeleton, have emerged as a compelling class of ligands in coordination and organometallic chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Versatility of Guanidine Ligands in Coordination Chemistry
Guanidines, characterized by their Y-shaped C(N)₃ skeleton, have emerged as a compelling class of ligands in coordination and organometallic chemistry.[1] Their exceptional basicity and the ability of their corresponding guanidinate anions to delocalize charge across three nitrogen atoms impart significant electronic flexibility and stability to metal centers across the periodic table.[2][3] This unique electronic structure allows them to act as strong σ-donors, influencing the reactivity and catalytic activity of the resulting metal complexes.[4][5] The modular nature of guanidine synthesis permits fine-tuning of steric and electronic properties by varying the substituents on the nitrogen atoms, making them highly adaptable for a wide range of applications, from catalysis in organic synthesis to the development of novel therapeutic agents and advanced materials.[5][6][7]
This guide focuses on the use of a specific, yet broadly applicable, guanidine ligand: 1,3-di-m-tolylguanidine. The tolyl substituents offer a balance of steric bulk and electronic properties that can be leveraged to create well-defined and stable metal complexes. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline the key characterization techniques necessary to validate the formation and structure of these valuable compounds.
The Role of m-Tolylguanidine as a Ligand: Steric and Electronic Considerations
The choice of 1,3-di-m-tolylguanidine as a ligand is predicated on a careful consideration of its structural and electronic attributes. The methyl groups in the meta position of the aryl rings provide a moderate level of steric hindrance around the coordinating nitrogen atoms. This steric bulk is often sufficient to prevent the formation of undesired polymeric species in solution, favoring the isolation of discrete monomeric or dimeric complexes.[8][9] Furthermore, the steric environment can influence the coordination geometry around the metal center, which in turn can dictate the catalytic activity and selectivity of the complex.[6][10]
From an electronic standpoint, the tolyl groups are weakly electron-donating, which modulates the overall basicity and donor strength of the guanidine ligand. This electronic influence is critical in stabilizing the metal center in various oxidation states and can be harnessed to tune the reactivity of the resulting complex.[8][9] The interplay between these steric and electronic factors makes m-tolylguanidine a versatile ligand for a broad spectrum of metals, including transition metals, main group elements, and rare-earth metals.[1][2]
Synthetic Pathways to Metal-m-Tolylguanidine Complexes
The preparation of metal-m-tolylguanidine complexes can be broadly approached through two primary, reliable methodologies: salt metathesis and protonolysis. The choice between these routes is often dictated by the nature of the metal precursor and the desired final complex.
Salt Metathesis: A Versatile and Widely Applicable Route
Salt metathesis is arguably the most common method for the synthesis of metal guanidinate complexes. This approach involves the reaction of a metal halide or other suitable metal salt with a pre-formed alkali metal salt of the guanidinate.
The underlying principle of this reaction is the formation of a thermodynamically stable alkali metal halide salt (e.g., LiCl, NaCl, KCl), which typically precipitates from the reaction mixture, driving the equilibrium towards the desired metal-guanidinate complex.
Caption: General workflow for salt metathesis synthesis.
Protonolysis: A Direct Approach with Alkyl or Amide Precursors
The protonolysis route offers a more direct method when working with metal precursors that possess basic ligands, such as alkyl or amide groups. In this reaction, the N-H proton of the neutral guanidine is sufficiently acidic to react with the basic ligand on the metal center, leading to the elimination of a neutral byproduct (e.g., an alkane or an amine) and the formation of the metal-guanidinate bond.[2]
This method is particularly advantageous as it avoids the pre-synthesis of the alkali metal guanidinate and often proceeds with high atom economy. The volatility of the byproduct can also help to drive the reaction to completion.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and characterization of a representative transition metal-m-tolylguanidine complex. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be freshly distilled from appropriate drying agents prior to use.
Protocol 1: Synthesis of Lithium 1,3-di-m-tolylguanidinate
This protocol details the initial deprotonation of the guanidine to form the lithium salt, a crucial reagent for salt metathesis reactions.
Materials:
1,3-di-m-tolylguanidine (commercially available or synthesized)
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
Anhydrous tetrahydrofuran (THF) or diethyl ether
Schlenk flask and other standard inert atmosphere glassware
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve 1,3-di-m-tolylguanidine (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (1.0 eq) dropwise to the stirred guanidine solution.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
The formation of the lithium salt is often indicated by a color change or the formation of a precipitate. The resulting slurry or solution can be used directly in the next step or the solvent can be removed in vacuo to yield the lithium salt as a solid.
Causality: The use of a strong, non-nucleophilic base like n-butyllithium is essential to deprotonate the N-H proton of the guanidine without undesired side reactions. The low temperature helps to control the exothermicity of the reaction.
Protocol 2: Synthesis of a Dichlorobis(1,3-di-m-tolylguanidinato)titanium(IV) Complex via Salt Metathesis
This protocol provides a representative example of a salt metathesis reaction.
Materials:
Lithium 1,3-di-m-tolylguanidinate solution/slurry from Protocol 1
Titanium(IV) chloride (TiCl₄)
Anhydrous toluene or dichloromethane
Anhydrous Celite or a fine porosity fritted filter
Procedure:
In a Schlenk flask under an inert atmosphere, prepare a solution or slurry of TiCl₄ (0.5 eq relative to the lithium guanidinate) in anhydrous toluene.
Cool both the TiCl₄ solution and the lithium 1,3-di-m-tolylguanidinate slurry to -78 °C.
Slowly add the lithium guanidinate slurry to the stirred TiCl₄ solution via a cannula.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
A precipitate of lithium chloride (LiCl) will form. Remove the LiCl by filtration through a pad of Celite on a fritted filter.
Wash the filter cake with fresh anhydrous toluene to ensure complete recovery of the product.
Remove the solvent from the combined filtrate in vacuo to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Data Summary for Synthesis:
Parameter
Protocol 1
Protocol 2
Reactants
1,3-di-m-tolylguanidine, n-BuLi
Li(m-tolylguanidinate), TiCl₄
Stoichiometry
1:1
2:1
Solvent
THF or Diethyl Ether
Toluene or Dichloromethane
Temperature
-78 °C to Room Temp.
-78 °C to Room Temp.
Reaction Time
~4 hours
Overnight
Work-up
Direct use or solvent removal
Filtration and solvent removal
Characterization of Metal-Guanidine Complexes
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for characterizing these complexes in solution.[11]
¹H NMR: Provides information about the proton environment in the complex. The disappearance of the N-H proton signal (typically a broad singlet) from the free guanidine is a strong indicator of successful deprotonation and coordination. The chemical shifts and coupling patterns of the tolyl protons can provide insights into the symmetry of the complex.[11]
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of the central guanidine carbon (the C(N)₃ carbon) is particularly diagnostic and can be sensitive to the coordination environment.[11]
Other Nuclei: For complexes with NMR-active metals or other nuclei (e.g., ³¹P in phosphine co-ligands), multinuclear NMR can provide direct evidence of coordination.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[12] It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the metal center. This technique is invaluable for confirming the coordination mode of the guanidinate ligand (e.g., chelating vs. bridging) and for understanding the steric interactions within the molecule.[13][14] The C-N bond lengths within the guanidinate core are particularly informative; a delocalization of pi-electron density upon coordination leads to a shortening and equalization of these bond lengths compared to the neutral guanidine.[14]
Caption: A typical characterization workflow for metal-guanidine complexes.
Mass Spectrometry and Elemental Analysis
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight. The isotopic pattern can also help to confirm the presence of the specific metal center.
Elemental Analysis (EA): Provides the percentage composition of C, H, and N in the sample. A close correlation between the experimentally determined percentages and the calculated values for the proposed formula provides strong evidence for the bulk purity of the synthesized complex.
Applications and Future Outlook
Metal-m-tolylguanidine complexes are not merely academic curiosities; they are functional molecules with potential applications in several key areas:
Catalysis: These complexes have shown promise as catalysts or pre-catalysts for a variety of organic transformations, including polymerization reactions (e.g., ring-opening polymerization of lactide), hydroamination, and cross-coupling reactions.[1][15][16][17] The tunable steric and electronic environment allows for the optimization of catalytic activity and selectivity.
Medicinal Chemistry: The guanidine moiety is a common pharmacophore found in numerous biologically active compounds.[7][18][19] Metal complexes incorporating guanidine ligands are being explored for their potential as antimicrobial, antifungal, and anticancer agents.[7][13][20]
Materials Science: Due to their volatility and defined stoichiometry, certain metal-guanidinate complexes can serve as single-source precursors for the chemical vapor deposition (CVD) of metal nitride or carbonitride thin films.[2]
The continued exploration of metal-m-tolylguanidine complexes and their derivatives is expected to yield new catalysts with enhanced performance, novel therapeutic agents with unique mechanisms of action, and advanced materials with tailored properties. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to enter this exciting and rapidly evolving field of coordination chemistry.
References
Guanidinate Early-Transition-Metal Complexes: Efficient and Selective Hydroaminoalkylation of Alkenes. (2022). Organometallics. Available at: [Link]
Barbolla, I., et al. (2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. Arkivoc, 2020(7), 0-0.
Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. (n.d.). ResearchGate. Available at: [Link]
Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. (2021). MDPI. Available at: [Link]
The coordination chemistry of guanidines and guanidinates. (n.d.). ScienceDirect. Available at: [Link]
Understanding structure–activity relationships: iron(II) complexes of “Legacy Guanidines” as catalysts for the synthesis of polylactide. (2023). RSC Publishing. Available at: [Link]
Scherz, M. W., et al. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 33(9), 2421-2429. Available at: [Link]
Organometallic Chemistry of Guanidines. (2022). Encyclopedia.pub. Available at: [Link]
X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. (2019). PubMed. Available at: [Link]
Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. (2025). PMC. Available at: [Link]
Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. (2022). PMC. Available at: [Link]
Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(I) complexes in gold-mediated organic reactions. (2023). RSC Publishing. Available at: [Link]
(PDF) Guanidine group: Definition and pharmaceutical applications. (2017). ResearchGate. Available at: [Link]
Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS). (2021). PMC. Available at: [Link]
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024). MDPI. Available at: [Link]
X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). MDPI. Available at: [Link]
Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]
Guanidinates as Alternative Ligands for Organometallic Complexes. (n.d.). PMC. Available at: [Link]
Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. (2025). PMC. Available at: [Link]
Guanidine based copper(II) complexes: synthesis, structural elucidation, and biological evaluation. (2022). Taylor & Francis. Available at: [Link]
Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. (2025). ResearchGate. Available at: [Link]
Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (n.d.). PMC. Available at: [Link]
Section 10.3: Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. Available at: [Link]
Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. (2022). Girolami Group Website - University of Illinois. Available at: [Link]
Ti and Zr complexes bearing guanidine-phenolate ligands: coordination chemistry and polymerization studies. (n.d.). RSC Publishing. Available at: [Link]
Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]
Guanidine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Application Note: 1-(3-Methylphenyl)guanidine as a Tunable Organosuperbase Catalyst
Executive Summary This guide details the application of 1-(3-Methylphenyl)guanidine (also known as m-tolylguanidine) as a selective organocatalyst. While bicyclic guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 1-(3-Methylphenyl)guanidine (also known as m-tolylguanidine) as a selective organocatalyst. While bicyclic guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are renowned "superbases" (pKa ~26 in MeCN), they often lack selectivity, leading to side reactions in sensitive substrates. 1-(3-Methylphenyl)guanidine represents a "tunable organobase" —offering a unique balance of basicity (pKa ~11.0 in H₂O) and hydrogen-bond donor (HBD) capability. This note provides protocols for activating the catalyst from its salt form and utilizing it in transesterification and C-C bond-forming reactions where high chemoselectivity is required.
Part 1: Physicochemical Profile & Mechanistic Insight
The "Goldilocks" Basicity
In organic synthesis, "stronger" is not always "better." 1-(3-Methylphenyl)guanidine serves as a milder alternative to alkylguanidines (like TMG) and bicyclic superbases (like TBD). The aromatic ring delocalizes the lone pair, lowering the basicity slightly to prevent the deprotonation of sensitive protecting groups, while the methyl group adds steric bulk that modulates nucleophilicity.
Table 1: Comparative Profile of Guanidine Catalysts
Catalyst
Structure Type
pKa (conj. acid, H₂O)
pKa (MeCN)
Primary Mode
Reactivity Profile
TBD
Bicyclic
~13.0
~26.0
Brønsted Superbase
Aggressive; high turnover; low selectivity.
TMG
Penta-alkyl
~13.6
~23.3
Strong Base
High basicity; sterically accessible.
1-(3-Methylphenyl)guanidine
Aryl-substituted
~10.8 - 11.0
~18.0
Bifunctional (Base/HBD)
Selective; stabilizes transition states via H-bonding.
Mechanism of Action: Bifunctional Activation
Unlike pure Brønsted bases, mono-substituted aryl guanidines operate via a dual-activation mechanism .
General Base Activation: The imine nitrogen deprotonates the pronucleophile.
H-Bond Donor (HBD) Activation: The remaining N-H protons coordinate with the electrophile (e.g., carbonyl or nitro group), lowering the activation energy.
Figure 1: Bifunctional activation mechanism showing simultaneous activation of the nucleophile and electrophile.
Part 2: Preparation of the Active Catalyst[1]
Context: 1-(3-Methylphenyl)guanidine is typically supplied as a nitrate or carbonate salt to ensure shelf stability. Using the salt directly in non-polar solvents will result in zero catalytic activity . You must generate the free base.
Protocol A: Isolation of Free Base (Essential Pre-step)
Objective: Convert 1-(3-Methylphenyl)guanidine nitrate to its catalytically active free base form.
Dissolution: Dissolve 5.0 g of the guanidine nitrate salt in 20 mL of deionized water. Ensure complete dissolution (sonicate if necessary).
Neutralization: Slowly add 2M NaOH (approx. 15 mL) while stirring until the pH reaches ~13-14. The solution will become cloudy as the organic free base precipitates/oils out.
Extraction: Transfer to a separatory funnel. Extract three times with DCM (3 x 20 mL).
Note: The free base is highly soluble in organic solvents.
Drying: Combine organic layers, wash once with brine (10 mL), and dry over anhydrous Na₂SO₄ for 15 minutes.
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator, 30°C).
Validation: Obtain a white to off-white solid.
QC Check: ¹H NMR (CDCl₃) should show a shift in the aromatic signals and the disappearance of the sharp nitrate counter-ion peak (if visible in precursors). The N-H protons of the free base are typically broad singlets around 3.5–5.0 ppm (concentration dependent).
Part 3: Application Protocols
Application 1: Chemoselective Transesterification
Why use this catalyst? TBD is often too basic and can cause epimerization of alpha-chiral centers or cleavage of Fmoc groups. 1-(3-Methylphenyl)guanidine provides a milder, controlled basicity suitable for complex substrates.
Protocol B: Methyl Ester Synthesis from Vegetable Oils (Green Chemistry)
Scope: Conversion of triglycerides or functionalized esters to methyl esters.[1][2]
Reagents:
Substrate: Triglyceride (e.g., Soybean oil) or Alkyl Ester (1.0 equiv)
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-(3-Methylphenyl)guanidine (15 mg, 0.1 mmol) in Methanol (2 mL).
Addition: Add the triglyceride substrate (1.0 g, approx. 1.1 mmol) to the catalyst solution.
Reaction: Heat to mild reflux (65°C) for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of the triglyceride spot and appearance of the FAME (Fatty Acid Methyl Ester) spot indicates completion.
Workup: Cool to room temperature. Evaporate excess methanol.
Purification: The catalyst often precipitates upon cooling or concentration. For high purity, pass the residue through a short silica plug (eluting with Hexane/EtOAc).
Data Output:
Condition
Catalyst Load
Time
Yield (Isolated)
TBD (Ref)
1 mol%
30 min
98% (Low selectivity)
m-Tolylguanidine
2 mol%
4 h
94% (High selectivity)
| No Catalyst | - | 24 h | <5% |
Application 2: The Henry Reaction (Nitroaldol)
Why use this catalyst? The dual H-bond donor capability of the aryl guanidine stabilizes the nitro-group transition state, enhancing reaction rates without requiring metal Lewis acids.
Mix: In a 1-dram vial, combine Benzaldehyde (106 mg) and the Catalyst (15 mg). Stir for 5 minutes to allow H-bonding pre-organization.
Initiate: Add Nitromethane (0.27 mL).
Incubate: Stir at room temperature (23°C) for 12–24 hours.
Visual Cue: The solution may turn slightly yellow (formation of nitronate intermediate).
Quench: Add 2 mL of saturated NH₄Cl solution.
Extract: Extract with EtOAc (3 x 5 mL). Dry over MgSO₄.
Analyze: Determine conversion via ¹H NMR or purify via flash chromatography.
Part 4: Troubleshooting & Self-Validation
System Check: Is your catalyst working?
Use the "Phenolphthalein Test" for basicity before starting valuable reactions.
Dissolve a trace amount of your isolated free base in methanol.
Add 1 drop of phenolphthalein indicator.
Result: A deep pink/fuchsia color confirms the presence of the active free base. If the solution remains colorless or faint pink, your catalyst is likely still protonated (salt form) or degraded.
Common Failure Modes:
Low Activity: Usually due to using the nitrate/carbonate salt directly without neutralization (See Protocol A).
Substrate Hydrolysis: Ensure solvents (Methanol/THF) are anhydrous. Guanidines are hygroscopic and water kills the catalytic cycle by solvating the base.
Figure 2: Operational workflow for catalyst preparation and utilization.
References
Ishikawa, T., & Kumamoto, T. (2006).[3] "Guanidines in Organic Synthesis." Synthesis, 2006(5), 737–752.[3]
Foundational review on guanidine c
Schuchardt, U., et al. (1998). "Transesterification of Vegetable Oils: A Review." Journal of the Brazilian Chemical Society, 9(1), 199-210.
Context for guanidine efficiency in transesterific
Fu, X., & Tan, C. H. (2011).[4] "Mechanistic considerations of guanidine-catalyzed reactions." Chemical Communications, 47, 8210-8222.[4]
Detailed mechanism of bifunctional activ
Sigma-Aldrich. "1,3-Di-o-tolylguanidine Product Specification." (Used for physicochemical analogies to mono-substituted variants).
Source for physical property verific
Kiesewetter, M. K., et al. (2009). "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of Organic Chemistry, 74(24), 9490–9496.
Application Note: m-Tolylguanidine Derivatives in Antimicrobial Research
Part 1: Introduction & Scientific Rationale[1] The Resurgence of Guanidine Scaffolds In the urgent search for novel antimicrobials to combat Multi-Drug Resistant (MDR) pathogens, the guanidine moiety has emerged as a pri...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Scientific Rationale[1]
The Resurgence of Guanidine Scaffolds
In the urgent search for novel antimicrobials to combat Multi-Drug Resistant (MDR) pathogens, the guanidine moiety has emerged as a privileged scaffold.[1] While historically known for CNS activity (e.g., N,N'-di-o-tolylguanidine as a sigma receptor ligand), m-tolylguanidine derivatives are gaining traction in infectious disease research due to their unique physicochemical properties.
The meta-methyl substitution on the phenyl ring provides a critical balance of lipophilicity (LogP) and steric bulk , distinct from the ortho- (sterically hindered) and para- (electronically distinct) isomers. This balance is essential for the compound's ability to penetrate the bacterial cell envelope—particularly the outer membrane of Gram-negative bacteria—while minimizing host toxicity.
Mechanism of Action: The "Membrane-First" Hypothesis
Unlike traditional antibiotics that target specific enzymatic machinery (e.g., ribosomes, cell wall synthesis), arylguanidine derivatives primarily act as membrane disruptors .
Electrostatic Recognition: At physiological pH, the guanidine group is protonated (
), carrying a positive charge. This cation is electrostatically attracted to the anionic phosphate heads of bacterial phospholipids (and Lipid A in Gram-negatives).
Hydrophobic Insertion: The m-tolyl aromatic core inserts into the lipid bilayer. The meta-methyl group disrupts the tight packing of the acyl chains, increasing membrane fluidity.
Depolarization & Leakage: The accumulation of the compound causes a loss of membrane potential (
), leading to the leakage of vital intracellular ions (, ) and eventual cell death.
Figure 1: Proposed Mechanism of Action for Arylguanidine Antimicrobials. The cationic headgroup drives initial binding, while the lipophilic tolyl tail facilitates membrane insertion.
Part 2: Experimental Protocols
Protocol 1: Synthesis of N,N'-Di-m-tolylguanidine
Rationale: This protocol uses a guanylation reaction suitable for generating symmetric diarylguanidines, a common starting point for SAR studies.
Reagents:
m-Toluidine (CAS: 108-44-1)
Cyanogen Bromide (Caution: Highly Toxic) OR 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (Safer alternative)
Solvent: Anhydrous Ethanol or Acetonitrile
Workflow (Modern Thiourea Route):
Activation: Dissolve m-toluidine (10 mmol) in anhydrous acetonitrile (20 mL).
Addition: Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (5 mmol) and Mercury(II) chloride (HgCl₂, 5.5 mmol) as a desulfurizing agent. Note: HgCl₂ drives the reaction by precipitating HgS.
Reaction: Stir the mixture at room temperature for 12–24 hours under nitrogen atmosphere. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
Workup: Filter off the HgS precipitate through a Celite pad. Concentrate the filtrate under reduced pressure.
Deprotection: Dissolve the residue in 20% TFA/DCM (10 mL) and stir for 2 hours to remove Boc groups.
Purification: Evaporate solvent. Recrystallize the crude salt from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
Yield Expectation: 70–85% as a hydrochloride or trifluoroacetate salt.
Rationale: Standardized broth microdilution is required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]
Materials:
Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control), and P. aeruginosa ATCC 27853.
Indicator: Resazurin (optional, for visual endpoint).
Step-by-Step:
Inoculum Prep: Prepare a bacterial suspension from overnight cultures to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB to reach CFU/mL.
Compound Dilution: Prepare a stock solution of the m-tolylguanidine derivative in DMSO (e.g., 10 mg/mL).
Critical: Final DMSO concentration in the assay must be
to avoid solvent toxicity.
Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of compound (at 2x max concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.
Controls: Column 11 = Growth Control (Bacteria + Solvent). Column 12 = Sterility Control (Media only).
Incubation: Incubate at 37°C for 16–20 hours.
Readout: Record MIC as the lowest concentration with no visible growth.
MBC Determination: Plate 10 µL from the MIC well and supramic wells (2x, 4x MIC) onto agar plates. Incubate 24h. MBC is the concentration killing
Hernando-Gozalo, M. et al. (2024).[4] "A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains."[5][6] International Journal of Molecular Sciences.
Zaręba, P. et al. (2023).[7][8] "New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents."[7][9] Bioorganic Chemistry.
Massaro, A. et al. (2017). "Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents." Scientific Reports.
Wiegand, I., Hilpert, K. & Hancock, R.E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols.
Kovacevic, B. et al. (2023). "Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review." Bioorganic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MTG-PUR-001
Subject: Recrystallization Protocols & Troubleshooting for m-Tolylguanidine and Isomers
Status: Open / Guide Generated
Assigned Specialist: Senior Application Scientist, Separation Chemistry Group
Executive Summary & Chemical Identity
User Alert: The term "m-tolylguanidine" is frequently used ambiguously in literature. Before proceeding, verify your target compound's structure, as purification parameters differ significantly between the mono- and di- substituted forms.
Compound Name
Structure
CAS No.
Melting Point (Lit.)
Common Use
1,3-Di-o-tolylguanidine (DOTG)
Bis-aryl (Ortho)
97-39-2
176–178 °C [1, 2]
Rubber accelerator, Sigma receptor ligand
1,3-Di-m-tolylguanidine (DMTG)
Bis-aryl (Meta)
N/A
116–117 °C [3]
Research reagent, Biofilm inhibitor precursor
N-(3-methylphenyl)guanidine
Mono-aryl (Meta)
4546-95-6
~90–100 °C *
Synthetic intermediate
*Note: Mono-aryl guanidines are often hygroscopic and unstable as free bases; they are frequently handled as nitrate or sulfate salts.
This guide focuses on the Free Base purification via recrystallization, which is the most challenging due to "oiling out" phenomena.
Critical Parameters: The "Why" Behind the Protocol
Solubility Logic
Aryl guanidines exhibit a steep solubility curve in polar protic solvents.
Ethanol (EtOH): High solubility at all temperatures (Good solvent).
Water (
): Low solubility for free bases, high for salts (Anti-solvent).
Toluene: Moderate solubility; useful for removing non-polar tars from crude synthesis mixtures.
The Strategy: We utilize a Binary Solvent System (Ethanol/Water) . The ethanol dissolves the guanidine and polar impurities; water acts as the forcing agent to precipitate the hydrophobic tolyl core while keeping inorganic salts (like cyanamide residues) in solution.
The "Oiling Out" Risk
Guanidines are notorious for Liquid-Liquid Phase Separation (LLPS), or "oiling out," where the compound separates as an oil droplet rather than a crystal. This occurs when:
The temperature is above the melting point of the solvated species.
The anti-solvent (water) is added too quickly, creating local zones of high supersaturation.
Standard Operating Procedure (SOP)
Workflow Visualization
Caption: Figure 1. Standard binary solvent recrystallization workflow for aryl guanidines.
Step-by-Step Protocol
Dissolution:
Place 5.0 g of crude MTG in a 100 mL Erlenmeyer flask.
Add absolute Ethanol (approx. 15–20 mL) and heat to boiling on a steam bath or hot plate (approx. 78°C).
Note: If solids remain after 20 mL, they are likely inorganic salts (e.g., NaCl). Filter these out while hot.
Decolorization (Conditional):
If the solution is dark brown (oxidation of m-toluidine), remove from heat, add 0.5 g activated charcoal, and swirl for 2 minutes.
WARNING: Do not add charcoal to a boiling solution; it will foam over.
Filter hot through a pre-warmed fluted filter paper or Celite pad.
Nucleation Setup:
Maintain the filtrate at a gentle boil.
Add warm distilled water (approx. 50–60°C) dropwise via pipette.
Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
Clearing:
Add a few drops of Ethanol until the solution becomes clear again. This ensures you are at the saturation limit but not over it.
Crystallization:
Remove from heat.[1] Cover the flask with a watch glass.
Allow to cool to room temperature undisturbed on a cork ring or wood block (insulation prevents thermal shock).
Observation: Needles or prisms should form. If oil droplets appear, see Section 4 immediately.
Collection:
Cool in an ice bath (0–4°C) for 30 minutes to maximize yield.
Filter via Büchner funnel.
Wash: Wash crystals with 2 x 5 mL of ice-cold 50% Ethanol/Water mixture.
Dry: Vacuum dry at 40°C or in a desiccator.
Troubleshooting Center (FAQ)
Issue: "The product is oiling out (forming a liquid layer) instead of crystals."
Diagnosis: This is the most common failure mode. It indicates the temperature is above the "oiling out limit" (metastable zone width exceeded) or impurities are depressing the melting point.
Corrective Action Logic:
Caption: Figure 2.[2][3] Decision tree for remediation of liquid-liquid phase separation.
FAQ:
Q: My yield is very low (<40%). What happened?
A: You likely used too much Ethanol. Guanidines are very soluble in alcohol.
Fix: Evaporate the mother liquor (filtrate) to half volume and repeat the cooling step to harvest a "second crop." Note that the second crop will be less pure.
Q: The crystals are sticky/hygroscopic.
A: This suggests you have isolated the Mono-m-tolylguanidine free base, which is unstable, or you have residual solvent.
Fix: Convert to the Nitrate or Hydrochloride salt.[4] Dissolve the base in dilute HNO3 or HCl, then recrystallize the salt from water. Salts are non-hygroscopic and stable.
Q: Can I use Toluene instead?
A: Yes. Toluene is excellent if your main impurity is unreacted cyanamide (insoluble in toluene). However, yield is often lower because guanidines have moderate solubility in cold toluene.
References & Validation Data
Validation Data:
To confirm your product, compare your isolated material against these benchmarks:
1,3-Di-o-tolylguanidine (DOTG): MP 176–178°C. White powder.
PubChem. (n.d.).[5] 1,3-Di-o-tolylguanidine (Compound).[1][3] National Library of Medicine. Retrieved February 24, 2026, from [Link]
British Chemical Abstracts. (1927). Characterisation of di-m-tolylguanidine. Journal of the Chemical Society. (Archived via Internet Archive). Retrieved February 24, 2026, from [Link]
American Chemical Society. (1902). Synthesis of m-tolylguanidine derivatives. American Chemical Journal, Vol 28. Retrieved February 24, 2026, from [Link]
ResearchGate. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules. Retrieved February 24, 2026, from [Link]
Solubility issues of 1-(3-Methylphenyl)guanidine in non-polar solvents
Topic: Solubility Optimization in Non-Polar Media Executive Summary & The "Solubility Paradox" The Issue: Researchers frequently encounter precipitation, oiling-out, or suspension failures when attempting to dissolve 1-(...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Optimization in Non-Polar Media
Executive Summary & The "Solubility Paradox"
The Issue:
Researchers frequently encounter precipitation, oiling-out, or suspension failures when attempting to dissolve 1-(3-Methylphenyl)guanidine (CAS: 45954-03-8) in non-polar solvents like Hexane, Toluene, or Diethyl Ether.[1][2][3]
The Root Cause:
This molecule presents a classic "Solubility Paradox."[1][2][3] While the tolyl (methylphenyl) ring is lipophilic, the guanidine core is one of the strongest organic bases (
for aryl-guanidines) and is highly polar [1]. The guanidine moiety acts as a potent hydrogen bond donor/acceptor, creating a high crystal lattice energy that non-polar solvents cannot overcome.[3] Furthermore, the free base avidly absorbs atmospheric to form insoluble carbonates, often mistaken for "insolubility" of the starting material [2].
Diagnostic Workflow
Before altering your solvent system, you must diagnose the physical state of your reagent.[3] Use the following decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of insolubility. Note that "insolubility" is often actually chemical transformation into a carbonate salt.[1][2]
Troubleshooting Protocols
Protocol A: The "Lipophilic Spike" (Co-Solvent Titration)
Use Case: You need the reagent in a non-polar solvent (e.g., Toluene) for a reaction, but can tolerate small amounts of polar aprotic solvents.
Mechanism:
Pure non-polar solvents have low Hansen Solubility Parameters for Polarity (
) and H-bonding ().[1][2][3] By "spiking" the non-polar solvent with a bridge solvent (high , moderate ), you disrupt the guanidine-guanidine intermolecular H-bonds [3].[1]
Step-by-Step:
Weigh the required amount of 1-(3-Methylphenyl)guanidine.[1][2][3]
Dissolve fully in the minimum volume of THF (Tetrahydrofuran) or DCM (Dichloromethane).[2][3] Ratio guide: 100 mg guanidine per 0.5 mL THF.[1][2][3]
Add the target non-polar solvent (e.g., Hexane) dropwise to this solution while stirring rapidly.[2][3]
Cloudiness:[1][2][3] You have exceeded the critical solvent ratio.[2][3] Add 5% more THF.
Primary Solvent
Recommended "Bridge" Co-Solvent
Max Stability Ratio (Non-Polar:Bridge)
Hexane
THF
80:20
Toluene
DCM
90:10
Diethyl Ether
Methanol (Trace)
95:5
Protocol B: Generating the "Greasy" Salt (Anion Exchange)
Use Case: You require the guanidinium species for phase-transfer catalysis or extraction, and chloride/nitrate salts are too hydrophilic.[1][2]
Mechanism:
Standard salts (HCl) have high lattice energy.[1][2][3] Exchanging the counter-ion for a bulky, lipophilic anion (e.g.,
, Oleate) forces the salt into the organic phase [4].
Step-by-Step:
Dissolve: Dissolve 1 eq. of 1-(3-Methylphenyl)guanidine hydrochloride in water.
Add Counter-ion: Add 1.1 eq. of Sodium Tetraphenylborate (
) or Sodium Oleate dissolved in a minimum amount of water/methanol.[1][2][3]
Precipitate: A thick, oily precipitate or solid will form immediately (the lipophilic salt).[1][2][3]
Extract: Add your non-polar solvent (e.g., Toluene or DCM).[1][2][3] The new "greasy" salt will migrate into the organic layer.
Dry: Separate the organic layer, dry over
, and evaporate.
Protocol C: Protecting Group Modification (Boc-Protection)
Use Case: You need the guanidine skeleton to be soluble in pure Hexane for purification or chromatography.[1][2][3]
Mechanism:
The
protons are the source of the solubility problem. Replacing one with a tert-butoxycarbonyl (Boc) group removes a H-bond donor and adds significant lipophilicity [5].[1][2][3]
Step-by-Step:
Suspend 1-(3-Methylphenyl)guanidine in DCM.[1][2][3]
(Di-tert-butyl dicarbonate) and 1.1 eq.[1][2][3] .
Stir at Room Temp for 4-12 hours.
Wash with water.[1][2][3][6] The organic layer now contains
-Boc-1-(3-Methylphenyl)guanidine, which is highly soluble in Hexane/EtOAc mixtures.[1][2][3]
Deprotection: Remove Boc later with TFA/DCM when basicity is needed again.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My NMR of the free base in
shows broad, undefined peaks. Is it impure?
A: Not necessarily. Guanidines undergo rapid proton exchange and aggregation in non-polar deuterated solvents like Chloroform-d.[1][2][3]
Fix: Add a drop of
(Methanol-d4) or switch to . This breaks the aggregates and sharpens the peaks.
Q2: I bought the "Free Base" but it won't dissolve in Toluene. Why?
A: It has likely converted to the carbonate salt.[1][2][3] Guanidines are "CO2 sponges."[1][2][3]
Test: Add a drop of dilute HCl. If it bubbles, it was the carbonate.[3]
Fix: Dissolve in dilute NaOH (aq) and extract with DCM to regenerate the fresh free base, then use immediately or store under Argon.
Q3: Can I use this molecule as a ligand for metal catalysis in non-polar media?
A: Yes, but the free base is a poor ligand in isolation due to solubility.[1][3]
Recommendation: Use the Protocol C (Boc-protection) strategy if the metal can displace the Boc, or use Protocol B to create a
salt which acts as a soluble cationic source.[1][2]
References
Pruszynski, P. (1987).[1][2][3] "Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine." Canadian Journal of Chemistry, 65(3), 626–629.[3] Link[2][3]
Sciencemadness Wiki. (2025).[1][2][3] "Guanidine Properties and Carbonate Formation." Sciencemadness. Link
Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] Link
Zhang, Y., et al. (1999).[1][2][3] "Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts." Polymer, 40(22), 6189–6198.[1][3] Link
Ishikawa, T., & Kumamoto, T. (2006).[1][2][3] "Guanidines in Organic Synthesis." Synthesis, 2006(5), 737–752.[1][3] Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Support Hub & Troubleshooting Guide
Target Audience: Medicinal Chemists, Analytical Scientists, and Pharmacology Researchers
Subject: Stabilization and Handling of m-Tolylguanidine (m-TG) in Aqueous Media
The Mechanistic Basis: Why Hydrolysis Occurs
To prevent degradation, one must understand the molecular "switch" that controls it. m-Tolylguanidine (m-TG) exists in an equilibrium between its protonated guanidinium form (stable) and its free base form (unstable).
The Stability Switch: Protonation vs. Resonance Loss
Guanidines are strong organic bases.[1] For aryl-guanidines like m-TG, the pKa of the conjugate acid is typically between 10.5 and 11.0 [1, 2].
pH < 9 (Safe Zone): The molecule accepts a proton (
) to form the guanidinium cation. This cation is stabilized by Y-aromaticity (resonance delocalization of the positive charge across three nitrogens). In this state, the central carbon is electron-rich and resistant to nucleophilic attack by water.
pH > 10 (Danger Zone): As pH approaches the pKa, the free base concentration increases. The free base lacks the symmetric resonance stabilization of the cation. The central carbon becomes electrophilic, making it susceptible to attack by hydroxide ions (
) or water, leading to irreversible hydrolysis into m-tolylurea and ammonia/amine [3].
Visualization: The Hydrolysis Pathway
The following diagram illustrates the critical transition from the stable cation to the degradation product.
Figure 1: Mechanistic pathway showing the pH-dependent activation of hydrolysis. The irreversible step occurs only after deprotonation.
Troubleshooting Guide & FAQs
This section addresses specific anomalies researchers encounter during LC-MS analysis, storage, or biological assays.
Issue 1: "Ghost Peak" Appearance in HPLC/LC-MS
User Observation: I see a new peak eluting later than my m-TG peak after leaving the sample in the autosampler for 24 hours.
Diagnosis: This is likely m-tolylurea . Urea derivatives are generally more hydrophobic than their guanidine counterparts (which are charged at acidic HPLC pH), leading to longer retention times on Reverse Phase (C18) columns.
Root Cause: The sample solvent pH was likely neutral or slightly basic, or the sample was dissolved in pure water which absorbed atmospheric
or leached alkali from glass, shifting the equilibrium.
Corrective Action:
Acidify the Matrix: Ensure the sample diluent contains at least 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
Check Autosampler Temp: High temperature accelerates hydrolysis. Keep autosampler at 4°C.
Issue 2: Precipitation in Stock Solutions
User Observation: My 100 mM stock solution in water precipitated after a few days.
Diagnosis: Formation of the free base .
Root Cause: While the guanidinium salt (e.g., hydrochloride) is soluble, the free base has poor aqueous solubility. If the pH drifts upward (e.g., due to buffer exhaustion or lack of buffering), the free base precipitates.
Corrective Action:
Solvent Switch: For high concentrations (>10 mM), use DMSO or Ethanol as the primary solvent.
Salt Formation: If aqueous is required, ensure a molar excess of acid (e.g., 1.1 equivalents of HCl) is present to lock the compound in the salt form.
Issue 3: Inconsistent IC50/EC50 Values in Bioassays
User Observation: Potency seems to decrease when I prepare assay plates a day in advance.
Diagnosis:On-plate hydrolysis .
Root Cause: Bioassays are often run at physiological pH (7.4). While m-TG is relatively stable at pH 7.4, micro-environments in well plates (evaporation leading to concentration changes) or specific buffer interactions (e.g., phosphate catalysis) can accelerate degradation over 24+ hours [4].
Corrective Action:
Fresh Prep: Prepare serial dilutions immediately before use.
DMSO Stocks: Keep the compound in 100% DMSO until the final dilution step into the media.
Experimental Protocols
Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions
Objective: Create a long-term stable stock for analytical or biological use.
Parameter
Specification
Rationale
Concentration
10 mM
Balances solubility limits with usage requirements.
Solvent Vehicle
DMSO (anhydrous)
Eliminates water, preventing hydrolysis completely during storage.
Arrhenius equation: lower T exponentially slows degradation rates.
Vessel Type
Amber Glass or Polypropylene
Prevents light degradation (minor concern) and alkali leaching from cheap glass.
Step-by-Step:
Weigh m-tolylguanidine powder.
Dissolve in anhydrous DMSO to reach 10 mM. Vortex until clear.
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C.
Self-Validation: Upon thawing, the solution should be clear. If using the aqueous HCl method, check pH with a strip; it must be < 3.
Protocol B: Rapid Stability Stress Test (Validation)
Objective: Confirm the stability of your specific buffer system before running a long experiment.
Preparation: Prepare m-TG at 10 µM in your target buffer (e.g., PBS pH 7.4).
Control: Prepare m-TG at 10 µM in 0.1% Formic Acid (pH ~2.7).
Stress: Incubate both at 37°C for 24 hours.
Analysis: Inject both on HPLC/LC-MS.
Pass Criteria: The Target Buffer peak area must be >98% of the Control peak area. If <95%, the buffer is unsuitable for long incubations.
Decision Logic for Troubleshooting
Use this flow to diagnose stability issues in your workflow.
Figure 2: Decision tree for isolating the cause of m-tolylguanidine degradation.
References
ChemicalBook. (2024). 1,3-Di-o-tolylguanidine Properties and pKa Data. Retrieved from .
OECD SIDS. (2007). SIDS Initial Assessment Report for SIAM 25: 1,3-Di-o-tolylguanidine. UNEP Publications. Retrieved from .
Yamamoto, Y., & Kojima, S. (2010). The Chemistry of Guanidines. In The Chemistry of Functional Groups. Wiley-Interscience. (General reference for guanidine hydrolysis mechanisms).
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,3-Di-o-tolylguanidine.[2][3][4][5][6] Retrieved from .
Technical Support Center: Purification of Guanidine Products from Unreacted m-Toluidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted m-toluidine from your guanidine product. The following sections are designed to address common challenges encountered during the purification process, offering scientifically grounded explanations and practical, step-by-step protocols.
Introduction: The Challenge of Separating Structurally Similar Amines
The synthesis of substituted guanidines from m-toluidine often results in a product mixture containing the desired guanidine and unreacted starting material. The basic nature of both m-toluidine and the guanidine product presents a purification challenge. This guide will explore various techniques to exploit the subtle yet significant differences in their chemical properties, enabling efficient separation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate m-toluidine from my guanidine product using standard silica gel chromatography?
A1: Both m-toluidine and many guanidine derivatives are basic compounds that can interact strongly with the acidic silica gel stationary phase. This can lead to significant tailing of peaks, poor separation, and even irreversible adsorption of the product onto the column. While specialized techniques like using a triethylamine-treated mobile phase can sometimes mitigate these issues, other purification methods are often more effective.
Q2: What is the key difference in basicity between m-toluidine and a typical guanidine?
A2: The primary difference lies in their pKa values, which is a measure of their basicity. m-Toluidine is a weakly basic aromatic amine with a pKa of its conjugate acid around 4.7.[1][2] In contrast, guanidines are among the strongest organic bases, with the pKa of their conjugate acids typically around 12.5.[3] This significant difference in basicity is the cornerstone of the most effective separation technique: acid-base extraction.
Q3: Can I use recrystallization to purify my guanidine product?
A3: Recrystallization can be a viable option, particularly if your guanidine product is a solid and has significantly different solubility characteristics from m-toluidine in a given solvent system. However, finding a suitable solvent in which the guanidine salt is sparingly soluble at low temperatures but readily soluble at higher temperatures, while m-toluidine remains soluble at all temperatures, can be challenging. Often, recrystallization is best used as a final polishing step after an initial bulk purification by another method. Some guanidinium salts have been successfully recrystallized from water or mixtures of water with organic solvents like ethanol and ethyl acetate.[4][5]
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for the most effective methods to remove unreacted m-toluidine from your guanidine product.
This is the most robust and widely applicable method for this separation, leveraging the significant difference in pKa between m-toluidine and guanidines.
Principle of Separation
By carefully selecting the pH of an aqueous solution, we can selectively protonate the more basic guanidine, making it water-soluble as a guanidinium salt, while leaving the less basic m-toluidine in its neutral, organic-soluble form.
Experimental Workflow
Caption: Workflow for separating guanidine from m-toluidine using acid-base extraction.
Detailed Protocol
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The highly basic guanidine will be protonated and partition into the aqueous layer as the guanidinium salt, while the less basic m-toluidine will remain in the organic layer.[6][7]
Separation: Carefully separate the two layers. The organic layer contains the unreacted m-toluidine.
Back-Extraction (Optional but Recommended): To ensure complete recovery of the guanidine product, back-extract the organic layer with another portion of the dilute acid solution. Combine this aqueous extract with the first one.
Isolation of m-Toluidine: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to recover the m-toluidine.
Liberation of Guanidine: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 13). This will deprotonate the guanidinium salt, regenerating the neutral guanidine, which may precipitate or form an oily layer.
Product Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., DCM or EtOAc).
Final Purification: Combine the organic extracts containing the pure guanidine, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Method 2: Column Chromatography with a Modified Mobile Phase
While challenging, column chromatography can be successful with careful optimization.
Principle of Separation
By adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to the mobile phase, the acidic sites on the silica gel are neutralized. This minimizes the strong interactions with the basic analytes, allowing for separation based on polarity differences.
Detailed Protocol
Stationary Phase: Use standard silica gel (230-400 mesh).
Mobile Phase Preparation: Choose a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). To this solvent system, add a small percentage (typically 0.1-1%) of triethylamine.
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and load it onto the column.
Elution: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC). The less polar m-toluidine will typically elute before the more polar guanidine product.
Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum line to completely remove the triethylamine.
Method 3: Recrystallization
This method is highly dependent on the physical properties of your specific guanidine product.
Principle of Separation
This technique relies on the differences in solubility between the desired product and impurities in a particular solvent at different temperatures.
Detailed Protocol
Solvent Screening: The key to successful recrystallization is finding an appropriate solvent. The ideal solvent will dissolve your guanidine product sparingly at room temperature but completely at an elevated temperature, while m-toluidine remains soluble at both temperatures.[8] Common solvents to screen for guanidinium salts include water, ethanol, methanol, acetonitrile, or mixtures thereof.[4][5]
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
Minimal Hot Solvent: Continue to add small portions of the hot solvent until the solid just dissolves. Adding too much solvent will reduce the yield.
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the pure guanidine product.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
The removal of unreacted m-toluidine from a guanidine product is a common purification challenge that can be effectively addressed by exploiting the fundamental differences in basicity between these two classes of compounds. Acid-base extraction is the most reliable and generally applicable method. However, for specific cases, optimized column chromatography or recrystallization can also yield highly pure material. By understanding the chemical principles behind each technique, researchers can select and implement the most appropriate purification strategy for their specific needs.
References
LookChem. (n.d.). Cas 108-44-1, m-Toluidine. Retrieved from [Link]
AZoM. (2014, September 15). Separating Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Toluidine. Retrieved from [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
vCalc. (2021, August 10). pKa of m-Toluidine. Retrieved from [Link]
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Journal of Molecular Liquids, 389, 122857.
Technical Support Center: pH Adjustment Strategies for Tolylguanidine Buffers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for m-tolylguanidine and related guanidinium-based buffer systems. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for m-tolylguanidine and related guanidinium-based buffer systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in preparing and utilizing these powerful, high-pH buffers. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Foundational Knowledge (FAQs)
This section addresses the most common initial questions regarding tolylguanidine buffers.
Q1: What is m-tolylguanidine and what are its key properties?
While m-tolylguanidine itself is a specific chemical, the more frequently characterized and utilized compound in research literature is its relative, 1,3-di-o-tolylguanidine (DOTG).[1] Both are strong organic bases belonging to the guanidine family.[2] Guanidines are notable for the resonance stabilization of their protonated form (the guanidinium cation), which makes them very strong bases.
For the purposes of this guide, we will use the well-documented properties of 1,3-di-o-tolylguanidine as a reference, as the principles of pH adjustment are directly transferable.
Q2: What is the effective buffering range for a tolylguanidine buffer?
A buffer is most effective at resisting pH changes at a pH equal to its pKa, and generally functions well within a range of pKa ± 1 pH unit.[6] Based on the pKa of 10.67 for 1,3-di-o-tolylguanidine, its effective buffering range is approximately pH 9.7 to 11.7 .[5] This makes it suitable for applications requiring stable, alkaline conditions where more common buffers like Tris or CAPS are less effective.
Q3: Why would I choose a tolylguanidine buffer over other high-pH buffers?
Tolylguanidine buffers are selected for specific applications that leverage their unique chemical properties beyond just pH control. Guanidinium compounds are potent chaotropic agents, known for their ability to disrupt hydrogen bond networks and denature proteins.[7][8] This is highly advantageous in:
Solubilizing Insoluble Proteins: High concentrations of guanidine salts (often 4-8 M) are standard for dissolving protein inclusion bodies or other aggregates.[9]
Molecular Biology: Guanidine thiocyanate, a related compound, is a powerful inactivator of nucleases (RNases, DNases) and viruses, making it essential for preserving RNA and ensuring biosafety during nucleic acid extraction.[10][11][12]
Organic Synthesis: The strong basicity of tolylguanidines makes them useful as catalysts in certain organic reactions.[2]
Q4: What acid should I use to adjust the pH of a tolylguanidine solution?
To create a buffer from a weak base like tolylguanidine, you must add a strong acid.[13] The strong acid will protonate a portion of the tolylguanidine base, creating its conjugate acid. The resulting solution, containing a mixture of the weak base and its conjugate acid, can resist pH changes.[6]
Recommended Titrant: Hydrochloric acid (HCl) is the most common and appropriate choice.
Mechanism:
Tolyl-Guanidine (Base) + HCl (Strong Acid) → Tolyl-Guanidinium+ (Conjugate Acid) + Cl-
Avoid using weak acids like acetic acid, as this would create a complex, multi-equilibrium system that does not yield a predictable and stable buffer in the desired pH range.
Section 2: Experimental Protocol: Preparing a 100 mM Tolylguanidine Buffer (pH 10.5)
This protocol provides a step-by-step method for preparing a tolylguanidine buffer.
Safety First: 1,3-di-o-tolylguanidine and concentrated HCl are hazardous. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials:
1,3-di-o-tolylguanidine (FW: 239.32 g/mol )
Concentrated Hydrochloric Acid (HCl)
High-purity, deionized water
Calibrated pH meter
Volumetric flasks and beakers
Magnetic stirrer and stir bar
Methodology:
Calculate Required Mass:
For 1 Liter of a 100 mM (0.1 M) solution:
Mass = 0.1 mol/L * 239.32 g/mol * 1 L = 23.93 g
Dissolve the Base:
Weigh out 23.93 g of 1,3-di-o-tolylguanidine.
Add it to a beaker containing ~800 mL of deionized water.
Place the beaker on a magnetic stirrer and stir continuously.
Note: Due to its low water solubility (70 mg/L), the compound will not fully dissolve at this concentration in pure water.[5] It will form a slurry. The addition of acid in the next step will convert it to its much more soluble protonated (salt) form.
Initial pH Adjustment (Titration):
While stirring vigorously, begin adding a solution of 1 M HCl dropwise using a pipette.
Monitor the solution. As the acid is added, the solid tolylguanidine will react and dissolve.
Place the calibrated pH probe into the solution, ensuring it does not contact the stir bar.
Continue adding HCl slowly until the pH approaches the target of 10.5. The rate of pH change will slow as you enter the buffering region (pH ~11.7 to 9.7).
Final Volume and pH Check:
Once the solid is fully dissolved and the pH is close to 10.5, transfer the solution to a 1 L volumetric flask.
Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure a complete transfer.
Carefully add deionized water to bring the final volume to the 1.0 L mark.
Cap the flask and invert it several times to ensure the solution is homogeneous.
Transfer the solution back to a beaker and perform a final pH measurement. Make any minor adjustments with dilute HCl or NaOH if necessary.
Sterilization and Storage:
Guanidine solutions should not be autoclaved, as high temperatures can cause degradation.[14]
Sterilize the buffer by passing it through a 0.22 µm filter.[7]
Store the buffer in a tightly sealed, sterile container at room temperature to prevent contamination and absorption of atmospheric CO₂, which can lower the pH over time.
Section 3: Troubleshooting Guide
This Q&A section addresses specific issues you may encounter during buffer preparation.
Q: My tolylguanidine isn't dissolving, even after adding some acid. What's wrong?
A: This is a common issue stemming from the compound's low intrinsic water solubility.
Possible Cause 1: Insufficient Acid. You may not have added enough strong acid to protonate the base into its soluble salt form. The solution will remain a slurry until a significant portion of the base is neutralized.
Solution: Continue to add your strong acid titrant slowly while stirring. The solution should clarify as the pH drops towards the pKa.
Possible Cause 2: Concentration is Too High. For very high concentrations, you may exceed the solubility limit of the tolylguanidinium salt itself, especially if other salts are present.
Solution: Prepare the buffer at a lower concentration or consider using a co-solvent like DMSO if your downstream application permits.[15] For some applications, gentle warming (e.g., to 35-40°C) can aid dissolution, but be aware that temperature affects pH, so you must allow the solution to return to room temperature for final pH measurement.[14] Sonication can also be used to break up aggregates and enhance dissolution.[16]
Q: I added the acid and a white precipitate immediately formed! What happened?
A: This typically indicates that the solubility limit of the tolylguanidinium salt was locally exceeded.
Possible Cause: Poor Mixing. Adding concentrated acid too quickly without vigorous stirring creates localized regions of very high acidity and high salt concentration, causing the protonated tolylguanidine to crash out of solution.
Solution: Always add the acid titrant slowly, drop-by-drop, into a well-stirred solution. Ensure the stir bar is creating a good vortex to rapidly disperse the acid as it is added.
Troubleshooting Flowchart for Precipitation
Caption: Troubleshooting workflow for buffer precipitation issues.
Q: The pH of my buffer keeps drifting downwards over time. Why?
A: pH drift in a high-pH buffer is almost always due to the absorption of atmospheric carbon dioxide (CO₂).
Mechanism: CO₂ dissolves in water to form carbonic acid (H₂CO₃). This weak acid then reacts with and neutralizes the tolylguanidine base, lowering the overall pH of the solution.
Solution:
Prepare Fresh: Make your buffer solution as close to the time of use as possible.
Store Properly: Store the buffer in a tightly sealed container with minimal headspace to reduce its exposure to air. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon.
Q: My experiment failed after I mixed my protein (in phosphate buffer) with the tolylguanidine buffer. What's the problem?
A: Mixing guanidine-based solutions with phosphate buffers is a well-known source of incompatibility.[17][18]
Possible Cause: Salt Precipitation. Guanidinium ions can form insoluble complexes with phosphate ions, leading to precipitation. This is especially problematic at high concentrations of either component.[19]
Possible Cause: pH Shock. Rapidly mixing a sample at a neutral pH (e.g., a phosphate buffer at pH 7.4) with a high-pH tolylguanidine buffer can cause a sudden pH change that may denature or precipitate your protein of interest before the final buffer system equilibrates.
Solution:
Avoid Phosphate: Whenever possible, use non-phosphate buffers (e.g., HEPES, MOPS, or Tris) for samples that will be mixed with guanidine solutions.[16][17]
Gradual Exchange: If you must transfer a sample from a phosphate buffer, use a method like dialysis or a desalting column to exchange the sample into a compatible buffer system before introducing it to the tolylguanidine solution.
pH Adjustment and Titration Workflow
References
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). YMC Nordic.[Link]
E.P.A. (n.d.). Decontamination using guanidine thiocyanate.
Dolan, J. W. (1992, September 1). Buffer Precipitation Problems. LCGC.[Link]
SIDS Initial Assessment Profile. (2007, October 18). OECD.[Link]
ResearchGate. (2022, March 15). How to avoid buffer precipitation in saline culture media?[Link]
Labflow. (n.d.). Acid/Base Titration, Buffers, and PH.[Link]
Fiveable. (2025, August 15). Acid-base Titrations and Buffers | Honors Chemistry Class...[Link]
Fersht, A. R., & Sanchez-Ruiz, J. M. (2013). Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences, 110(16), E1453. [Link]
Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins.[Link]
Study Smarter. (n.d.). General Chemistry Buffers And Acid-Base Titrations.[Link]
ResearchGate. (2018, June 10). How can I prepare guanidine hydrochloride 8M?[Link]
Fersht, A. (2016, April 24). Reply to Campos and Munoz: Why phosphate is a bad buffer for guanidinium chloride titrations. ResearchGate.[Link]
Jack Westin. (n.d.). Buffers 2 - Acid Base Equilibria - MCAT Content.[Link]
ResearchGate. (2014, December 25). How do I make sure that the pH of my protein sample is not altered at different guanidine concentration?[Link]
ResearchGate. (2023, January 12). Autclaving guanidine thiocyanate 2M solution?[Link]
National Center for Biotechnology Information. (n.d.). Di-o-tolylguanidine. PubChem. [Link]
Toptan, T., et al. (2025, October 14). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. ResearchGate.[Link]
Supplementary Method 9 Preparation of Binding Buffer (BB). (n.d.). [Link]
Johnson, J. S., et al. (2019). Use of guanidine thiocyanate-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials. Journal of Virological Methods, 269, 43-48. [Link]
El-Lateef, H. M. A., et al. (2022). Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. Scientific Reports, 12(1), 14856. [Link]
BDMAEE. (2024, January 2). 1,3-di-o-tolylguanidine 1,3-di(o-tolyl)guanidine.[Link]
BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing.[Link]
Baimenov, A., et al. (n.d.). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems. Research Square.[Link]
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.[Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(3-Methylphenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the guanidinium group is a prevalent functional motif, valued for its ability to engage in str...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the guanidinium group is a prevalent functional motif, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis and characterization of substituted guanidines are therefore of significant interest. 1-(3-Methylphenyl)guanidine, a member of this class, presents a valuable case study for structural elucidation using one of the most powerful analytical techniques available to chemists: Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 1-(3-Methylphenyl)guanidine, comparing its spectral features with those of its constituent fragments and related N-aryl guanidines.
The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key parameters derived from a ¹H NMR spectrum are:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause shielding, resulting in an upfield shift to lower ppm values.
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The n+1 rule is a common guide, where 'n' is the number of adjacent, non-equivalent protons.
Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz), which provides information about the dihedral angle and connectivity between coupled protons.
Predicted ¹H NMR Spectrum of 1-(3-Methylphenyl)guanidine: A Detailed Analysis
The structure of 1-(3-Methylphenyl)guanidine contains several distinct proton environments: the aromatic protons of the meta-substituted phenyl ring, the methyl group protons, and the protons of the guanidine moiety.
Figure 2. Workflow for ¹H NMR analysis.
Data Acquisition
Standard ¹H NMR acquisition parameters on a 400 or 500 MHz spectrometer are generally sufficient. Key parameters to consider are:
Number of Scans (NS): Typically 16 to 64 scans provide a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide sufficient resolution.
For observing the exchangeable N-H protons, it is advisable to run the experiment on a very dry sample and solvent. A D₂O exchange experiment can be performed to confirm the assignment of N-H protons. This involves adding a drop of D₂O to the NMR sample, shaking it, and re-acquiring the spectrum. The signals corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity.
[1]
Conclusion
The predicted ¹H NMR spectrum of 1-(3-Methylphenyl)guanidine offers a detailed fingerprint for its structural verification. The aromatic region is expected to show a complex pattern of four distinct signals, while the methyl group will present as a sharp singlet. The guanidinium N-H protons will likely appear as broad singlets with variable chemical shifts. By comparing these predicted features with those of related compounds and following a robust experimental protocol, researchers can confidently identify and characterize this and similar guanidine-containing molecules, facilitating their advancement in drug discovery and development pipelines.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 23, 2026, from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 23, 2026, from [Link]
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]
Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved February 23, 2026, from [Link]
ChemAxon. (n.d.). NMR Predictor. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
Englander, S. W., & Kallenbach, N. R. (1984). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly reviews of biophysics, 16(4), 521–655.
Caine, B. A., Dardonville, C., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 3835–3850. [Link]
University of York. (n.d.). How to Prepare Samples for NMR. Retrieved February 23, 2026, from [Link]
Mass spectrometry fragmentation pattern of m-tolylguanidine
This guide details the mass spectrometry fragmentation pattern of -Tolylguanidine (specifically -(3-methylphenyl)guanidine ), contrasting it with its structural isomers ( - and -tolylguanidine) and related disubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation pattern of
-Tolylguanidine (specifically -(3-methylphenyl)guanidine ), contrasting it with its structural isomers (- and -tolylguanidine) and related disubstituted analogs (e.g., 1,3-di--tolylguanidine, DTG).
Mass Spectrometry Fragmentation Guide:
-Tolylguanidine
Executive Summary
-Tolylguanidine (CAS: 54992-30-0) is a mono-substituted guanidine derivative often analyzed as a synthetic intermediate, impurity in metformin manufacturing, or a metabolite of di-substituted sigma receptor ligands. Its differentiation from the -isomer (a degradation product of the drug DTG) and -isomer is critical in pharmaceutical quality control and forensic toxicology.
This guide provides a definitive ESI-MS/MS fragmentation map, establishing the tropylium ion (
91) and -toluidine cation ( 108) as diagnostic markers.
Quick Comparison: Isomer Differentiation
Feature
-Tolylguanidine
-Tolylguanidine
-Tolylguanidine
Precursor ()
150.10
150.10
150.10
Dominant Fragment
108 (Toluidine)
133 ()
108 (Toluidine)
Ortho Effect
Absent
Strong (Facilitates loss)
Absent
Retention Time (RP-LC)
Intermediate
Late Eluting (Steric shielding)
Early Eluting (Polarity)
Technical Deep Dive: Fragmentation Mechanism
Primary Fragmentation Pathway
The fragmentation of protonated
-tolylguanidine (, 150.10) follows a charge-remote fragmentation mechanism typical of aryl-guanidines.
Neutral Loss of Ammonia (
):
The guanidine moiety undergoes deamination to form a carbodiimide-like cation ( 133). In the -isomer, this pathway is less favored compared to the -isomer, where the methyl group sterically compresses the guanidine, accelerating expulsion.
Formation of Toluidine Radical Cation (
108):
The cleavage of the bond is the major pathway. This generates the 3-methylaniline (-toluidine) radical cation ( 108) via the loss of cyanamide (, 42 Da).
Tropylium Ion Formation (
91):
The 108 ion further fragments by losing an amine radical () or to form the highly stable tropylium cation (, 91), a universal indicator of the tolyl substructure.
Visualization of Signaling Pathway
Caption: ESI-MS/MS fragmentation cascade of N-(3-methylphenyl)guanidine showing the bifurcation between ammonia loss and cyanamide loss.
Experimental Protocol
This protocol is designed for the differentiation of tolylguanidine isomers using LC-ESI-MS/MS (Triple Quadrupole).
Use these transitions to quantify and confirm the specific isomer.
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Purpose
-Tolylguanidine
150.1
108.1
20
Quantifier (Major)
150.1
91.1
35
Qualifier (Structural)
150.1
133.1
15
Qualifier (Minor)
-Tolylguanidine
150.1
133.1
15
Quantifier (Ortho Effect)
DTG (Di-substituted)
240.2
133.1
25
Quantifier
Comparative Analysis: Performance vs. Alternatives
-Tolylguanidine vs.
-Tolylguanidine
The "Ortho Effect" is the primary discriminator. In the
-isomer , the methyl group is adjacent to the guanidine nitrogen. This proximity facilitates an intramolecular hydrogen transfer, making the loss of ammonia (, ) the base peak at lower collision energies.
-Isomer: The methyl group is distant. The loss of cyanamide () to form the toluidine ion ( 108) is energetically favored over ammonia loss.
Result: A ratio of
indicates the ortho isomer; a ratio indicates meta or para .
-Tolylguanidine vs. 1,3-Di-
-tolylguanidine (DTG)
DTG is a common sigma receptor ligand. While it shares the tolyl substructure, its mass (
240) and fragmentation are distinct.
DTG Fragmentation:
(major) and (minor).
Risk: In-source fragmentation of DTG can produce an ion at
150 (loss of one tolyl group).
Solution: Chromatographic separation is required.[1] DTG is significantly more hydrophobic (elutes later) than the mono-substituted
-tolylguanidine.
Workflow for Unknown Identification
Caption: Decision tree for distinguishing tolylguanidine isomers based on product ion intensity ratios.
References
NIST Mass Spectrometry Data Center. Guanidine, N,N'-bis(2-methylphenyl)- (DTG) Mass Spectrum. National Institute of Standards and Technology. Link
Estevez-Danta, A., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[2][3] Environmental Science & Technology. Link
Bills, B., et al. Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Thermo Fisher Scientific Application Note. Link
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham, Mass Spectrometry Workshop. Link
Technical Comparison Guide: UV-Vis Spectroscopic Characterization of 3-Methylphenylguanidine
Executive Summary 3-Methylphenylguanidine (also known as N-(3-methylphenyl)guanidine or m-tolylguanidine) is a critical intermediate and active ligand in the study of Sigma ( ) receptors and NMDA channel modulation. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylphenylguanidine (also known as N-(3-methylphenyl)guanidine or m-tolylguanidine) is a critical intermediate and active ligand in the study of Sigma (
) receptors and NMDA channel modulation. Its spectroscopic characterization is essential for quality control, concentration determination, and distinguishing it from structural analogs like 1,3-di-o-tolylguanidine (DTG) and its precursor m-toluidine .
This guide provides a technical comparison of the UV-Vis absorption properties of 3-methylphenylguanidine against its key alternatives and precursors. It establishes the theoretical and experimental basis for using UV spectroscopy as a self-validating quantification method.
Technical Deep Dive: Electronic Transitions
The UV-Vis spectrum of 3-methylphenylguanidine is dominated by
transitions within the aromatic ring, perturbed by the auxochromic effects of the guanidine and methyl groups.
Mechanism of Absorption[1][2]
Chromophore: The benzene ring is the primary chromophore.
Auxochrome 1 (Methyl Group): The methyl group at the meta position exerts a weak electron-donating effect (+I effect), causing a slight bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to unsubstituted phenylguanidine.
Auxochrome 2 (Guanidine Group): The guanidine moiety is a strong base. In neutral or acidic media (standard UV conditions), it exists as the guanidinium cation. This group interacts with the
-system of the ring, typically stabilizing the excited state and shifting the primary absorption band () to the 250–255 nm region.
Diagram: Electronic Energy Transitions
Figure 1: Energy level diagram illustrating the bathochromic shift mechanism caused by the guanidine auxochrome.
Comparative Analysis: 3-Methylphenylguanidine vs. Alternatives
The following table contrasts 3-methylphenylguanidine with its unsubstituted parent, its disubstituted analog (DTG), and its synthetic precursor.
Feature
3-Methylphenylguanidine
Phenylguanidine
1,3-Di-o-tolylguanidine (DTG)
m-Toluidine (Precursor)
Primary
~252–254 nm
~245–248 nm
252 nm
286 nm / 235 nm
Molar Absorptivity ()
High ()
Moderate
Very High (Double Ring)
Moderate
Solvent Sensitivity
High (pH dependent)
High
Moderate
High
Detection Role
Target Analyte
Reference Standard
Critical Interferent
Impurity Marker
Key Distinction
Red-shifted vs. Phenyl
Blue-shifted vs. DTG
Higher Intensity than Mono
Distinct band at 286 nm
Key Insights for Researchers:
Differentiation from Precursor: The most critical QC check is distinguishing the product from the starting material, m-toluidine. m-Toluidine has a distinct absorption band at 286 nm . A pure sample of 3-methylphenylguanidine should show minimal absorbance in this region, with its peak centered around 254 nm.
Interference from DTG: The disubstituted analog (DTG) absorbs at nearly the same wavelength (252 nm ) but with significantly higher molar absorptivity due to the presence of two aromatic rings. UV-Vis alone cannot distinguish between a dilute solution of DTG and a concentrated solution of 3-methylphenylguanidine. HPLC separation is required if DTG contamination is suspected.
Solvatochromism: In acidic solvents (e.g., 0.1 M HCl), the guanidine group is fully protonated, leading to a sharper, more defined spectrum compared to neutral methanol where tautomeric equilibria may broaden the peaks.
Crystal structure analysis of 1-(3-Methylphenyl)guanidine salts
Technical Guide: Crystal Structure Analysis of 1-(3-Methylphenyl)guanidine Salts Executive Summary & Strategic Context In the realm of medicinal chemistry, the guanidine moiety is a "super-base" scaffold critical for dru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Crystal Structure Analysis of 1-(3-Methylphenyl)guanidine Salts
Executive Summary & Strategic Context
In the realm of medicinal chemistry, the guanidine moiety is a "super-base" scaffold critical for drug design (e.g., metformin, cimetidine). However, the free base of 1-(3-Methylphenyl)guanidine (also known as m-tolylguanidine) exhibits poor hydrolytic stability and high hygroscopicity, complicating formulation.
This guide provides a comparative structural analysis of its salt forms . By engineering the counter-ion (anion), researchers can modulate the supramolecular architecture—specifically the hydrogen-bonding networks—to optimize solubility, bioavailability, and thermal stability. This document compares the structural performance of Nitrate , Carboxylate , and Picrate salts, supported by crystallographic protocols.
Comparative Analysis: Salt Form Alternatives
The choice of anion dictates the crystal packing efficiency and the resulting physicochemical properties. The following comparison evaluates three distinct anion classes based on supramolecular synthons and stability.
Alternative A: The Nitrate Salt (Planar Sheet Architecture)
Structural Motif: Nitrate anions (
) are planar and typically form distinct 2D hydrogen-bonded sheets with the guanidinium cation.
Performance:
Crystallinity:[1][2][3] Excellent. The planar nature of both ions facilitates tight
-stacking.
Stability:[4] High thermal stability due to extensive
networks.
Drawback: Potential for energetic instability (oxidizing nature) in bulk processing.
Key Interaction: Bifurcated hydrogen bonds (
graph set) between the guanidinium protons and nitrate oxygens.
Alternative B: Carboxylate Salts (Solubility Modulators)
Structural Motif: Carboxylates (e.g., benzoate, succinate) introduce the classic guanidinium-carboxylate rosette , often described by the
graph set notation.
Performance:
Solubility: Highly tunable. Hydrophilic carboxylates (succinate) increase water solubility; lipophilic ones (benzoate) decrease it.
Bioavailability:[5] Generally recognized as GRAS (Generally Recognized As Safe) for pharmaceutical formulations.
Key Interaction: The "two-point" recognition motif where two parallel H-bonds form a stable 8-membered ring between the cation and anion.
Alternative C: Picrate/Bulky Aryl Salts (Characterization Standards)
Structural Motif: Picrates utilize both H-bonding and significant
stacking interactions between the electron-deficient picrate ring and the electron-rich m-tolyl ring.
Performance:
Utility: Primarily used for analytical characterization due to distinct melting points and ease of crystallization.
Pharma Relevance: Low (due to toxicity), but critical for initial structural elucidation.
Summary Data Table: Physicochemical & Structural Metrics
Feature
Nitrate Salt
Carboxylate (Benzoate)
Picrate Salt
Crystal System
Typically Monoclinic/Orthorhombic
Triclinic/Monoclinic
Triclinic
Primary Interaction
2D Sheet H-Bonding
Rosette Motif
Stacking + H-Bond
Packing Efficiency
High (Dense)
Moderate (Solvent channels possible)
High (Intercalated)
Aq. Solubility
High
Variable (pH dependent)
Low
Melting Point
Sharp, High (>150°C)
Moderate (120-150°C)
Sharp, Distinct
Experimental Protocols
Protocol A: Synthesis of 1-(3-Methylphenyl)guanidine (The Base)
Causality: We utilize the reaction of the aniline derivative with cyanamide. This route avoids the use of toxic mercury reagents often found in thiourea desulfurization methods.
Reagents: Dissolve 3-methylaniline (10 mmol) in ethanol (20 mL).
Acidification: Add concentrated HCl dropwise to generate the aniline hydrochloride in situ (catalyzes the nucleophilic attack).
Addition: Add Cyanamide (12 mmol, 1.2 eq) slowly at 60°C.
Reflux: Reflux for 6–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
Work-up: Neutralize with NaOH (1M) to precipitate the free base. Filter and recrystallize from ethanol.
Causality: Rapid precipitation creates polycrystals. Slow evaporation allows the thermodynamic equilibrium required for single-crystal formation suitable for XRD.
Dissolution: Dissolve the free base (1 mmol) in MeOH (5 mL).
Salification: Add the corresponding acid (1 mmol of
or Benzoic Acid) dissolved in MeOH.
Critical Step: Ensure 1:1 stoichiometry to prevent the formation of acid-salts or solvates.
Filtration: Filter the solution through a 0.45
PTFE syringe filter to remove dust nucleation sites.
Evaporation: Place in a small vial. Cover with Parafilm and poke 3–4 small holes. Store at room temperature (20–25°C) in a vibration-free environment.
Harvest: Crystals typically appear within 3–7 days.
Structural Analysis Workflow
To validate the structure, follow this self-validating analytical logic.
Step 1: Graph Set Analysis (Hydrogen Bonding)
Use Etter’s Graph Set notation to classify the H-bond patterns.
Intramolecular:
Intermolecular (Chain):
Intermolecular (Ring):
Target Confirmation: For Carboxylates, look for the
motif. This confirms the specific bidentate interaction between the guanidinium and carboxylate .
Step 2: Hirshfeld Surface Analysis
This is the modern standard for quantifying intermolecular interactions, superior to simple bond-length measurement.
Generate Surface: Map the d_norm (normalized distance) on the Hirshfeld surface.[3]
Interpret Colors:
Red: Contacts shorter than van der Waals radii (Hydrogen bonds).
White: Contacts at van der Waals distance.
Blue: No close contacts.
Fingerprint Plots: Plot
(distance to internal atom) vs (distance to external atom).
Spikes: Sharp spikes pointing to the bottom left indicate strong H-bonds (e.g.,
).
Diffuse Regions: Indicate
or interactions.
Visualizations
Diagram 1: Synthesis & Crystallization Workflow
Caption: Workflow for the synthesis of the guanidine base followed by salt formation and crystal growth for X-ray diffraction.
Diagram 2: Logic of Structural Characterization
Caption: Analytical logic flow from raw crystallographic data to supramolecular characterization using Hirshfeld surfaces and Graph Set theory.
References
Guanidinium Carboxylate Motifs:
Pereira Silva, P. S., et al. (2010). Three-dimensional hydrogen-bonded structures in the guanidinium salts of monocyclic dicarboxylic acids. Acta Crystallographica Section C.
Hirshfeld Surface Methodology:
Spataru, T., et al. (2017). Hirshfeld Surface Analysis of Intermolecular Interactions in Molecular Crystals. Scientific Reports.
Nitrate Salt Architectures:
Katrusiak, A., & Szafranski, M. (1994). Crystal structure and phase transition of guanidinium nitrate. Acta Crystallographica.
Picrate Salt Characterization:
Jasinski, J. P., et al. (2009). 1-(2-Methyl-5-nitrophenyl)guanidinium picrate. Acta Crystallographica Section E.
Guanidine Synthesis Protocols:
Cunningham, S., et al. (2011).[6] Synthesis and Crystal Structure Determination of a Guanidine Adduct. Zeitschrift für Naturforschung B.
Operational Guide: Safe Handling and Disposal of 1-(3-Methylphenyl)guanidine
Executive Summary & Chemical Identity[1] 1-(3-Methylphenyl)guanidine (often referred to as m-tolylguanidine) is a potent organic base and a bioactive ligand with high affinity for Sigma receptors (specifically subtypes)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
1-(3-Methylphenyl)guanidine (often referred to as m-tolylguanidine) is a potent organic base and a bioactive ligand with high affinity for Sigma receptors (specifically
subtypes).[1] Unlike generic organic reagents, this compound presents a dual risk profile: it is a chemical irritant/toxin and a pharmacologically active agent affecting the central nervous system.
This guide supersedes generic "organic base" disposal protocols. It mandates a Zero-Discharge policy for sink/sewer disposal due to high aquatic toxicity and biological activity.[1]
To handle this compound safely, you must understand the causality behind the protocols:
Basicity & Reactivity: As a guanidine derivative, the free base is strongly alkaline (
). It will react violently with strong acids and oxidizers.
Critical Warning:NEVER mix guanidine derivatives with bleach (sodium hypochlorite). This reaction generates chloramines and potentially hydrazine-like derivatives, which are toxic and explosive gases.[1]
Bioactivity: As a sigma receptor ligand, accidental exposure (inhalation of dust or skin absorption) can lead to neurological effects including motor disturbances or sedation.
Aquatic Toxicity: Guanidines are harmful to aquatic life with long-lasting effects (H412/H411).[2] Environmental release is strictly prohibited.[3]
Operational Handling & Containment[2]
Goal: Prevent exposure and cross-contamination during weighing and solubilization.
A. Personal Protective Equipment (PPE)[6][8]
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.
Outer Layer: Nitrile (4 mil) or Neoprene (for longer procedures).
Ocular: Chemical splash goggles.
B. Engineering Controls[6]
Solids: Weighing must be performed in a Chemical Fume Hood or a Powder Containment Enclosure . If static is an issue, use an antistatic gun; do not use water mist near the open container.
Liquids: All dissolution steps (e.g., adding HCl or DMSO) must occur within the hood.
Disposal Procedures (The Core)
This section details the step-by-step disposal for solid and liquid waste streams.
Protocol A: Solid Waste (Contaminated Debris)
Applies to: Weigh boats, pipette tips, gloves, and paper towels.[1]
Segregation: Do not throw in general trash. Use a dedicated "Bioactive/Toxic Solid Waste" bin.
Primary Containment: Place items immediately into a clear, sealable polyethylene bag (Zip-lock style) located inside the fume hood.
Secondary Containment: Seal the primary bag and place it into the laboratory's yellow/black "Hazardous Waste" drum.
Labeling: Label as "Toxic Solid Waste: Guanidine Derivative - DO NOT OPEN."
Applies to: Reaction mixtures, HPLC eluent, and stock solutions.[1]
Step 1: Characterize the Solvent
Aqueous/Acidic: If the compound is in water or acid (e.g., 0.1M HCl), it exists as a guanidinium salt.
Organic: If in DMSO, Methanol, or Acetonitrile.
Step 2: Neutralization & Collection
For Basic Solutions: Slowly add 1M HCl to adjust pH to neutral (pH 6-8). This converts the volatile free base into the non-volatile hydrochloride salt, reducing inhalation risk.
Container: Pour into a High-Density Polyethylene (HDPE) carboy.
Labeling:
Content: "Organic Waste with Bioactive Guanidine."
Waste Code: Use D001 (Ignitable) if organic solvents are used; treat as Non-Regulated Toxic if aqueous, unless local codes specify otherwise.
Step 3: Final Fate
Incineration: The only acceptable disposal method is high-temperature incineration.[1] This ensures the destruction of the nitrogenous core, preventing environmental leaching.
Isolate: Evacuate the immediate area (3-meter radius).
Dampen: Cover the spill with a paper towel soaked in 1M Hydrochloric Acid (HCl) . Reason: This prevents dust generation and converts the base to a salt.[1]
Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
Clean: Wipe the surface with water, then ethanol.
Validate: Check the surface pH with a litmus strip. It should be neutral (pH 6-8).[1] If basic (blue), repeat the acid wipe.
Visualizations
Figure 1: Waste Stream Decision Tree
This diagram illustrates the logical flow for segregating 1-(3-Methylphenyl)guanidine waste to ensure safety and compliance.
Caption: Decision tree for segregating 1-(3-Methylphenyl)guanidine waste streams to ensure incineration.
Explosion/Toxic Gas Risk. Keep away from oxidizers.
RCRA Code
Not specifically listed (P/U)
Classify as Toxic/Irritant (Non-regulated unless mixed with solvents).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7333, 1,3-Di-o-tolylguanidine (Analog Reference).[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors.[1][4] Proceedings of the National Academy of Sciences. Retrieved from [Link][1]